(R,R)-CPI-1612
描述
Structure
3D Structure
属性
IUPAC Name |
(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O/c1-19(21-10-8-20(14-28)9-11-21)15-30-26(22-6-4-3-5-7-22)27(34)32-25-13-12-23(16-29-25)24-17-31-33(2)18-24/h3-13,16-19,26,30H,15H2,1-2H3,(H,29,32,34)/t19-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDFZSHSBUXKAC-NIYFSFCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN[C@H](C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (R,R)-CPI-1612 as a Negative Control for Histone Acetyltransferase (HAT) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R,R)-CPI-1612 and its application as a negative control for studies involving the potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor, CPI-1612. The active enantiomer, CPI-1612, demonstrates significant inhibitory activity against the p300/CBP family of HATs, which are critical regulators of gene transcription implicated in various cancers.[1][2][3] The availability of the stereochemically inactive this compound is crucial for validating the on-target effects of CPI-1612 in biochemical and cellular assays. This document details the quantitative data for the active compound, provides in-depth experimental protocols for its evaluation, and illustrates the relevant biological pathways and experimental workflows.
Introduction to p300/CBP HATs and Their Inhibition
The E1A binding protein p300 (EP300) and CREB-binding protein (CBP) are highly homologous transcriptional co-activators that possess intrinsic histone acetyltransferase (HAT) activity.[1] By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails (primarily H3K18 and H3K27), p300/CBP play a pivotal role in chromatin remodeling and the regulation of gene expression.[4] Their activity is linked to the transcription of key oncogenes such as MYC.[4][5] Dysregulation of p300/CBP function has been implicated in the progression of various malignancies, including prostate cancer and hematological cancers, making them attractive targets for therapeutic intervention.[6][7]
CPI-1612 is a potent, selective, and orally bioavailable inhibitor of the p300/CBP HAT domain.[2][8] It acts as an acetyl-CoA competitive inhibitor. To ensure that the observed biological effects of CPI-1612 are due to the specific inhibition of p300/CBP and not off-target activities, it is essential to use a proper negative control. This compound is the inactive enantiomer of CPI-1612 and serves this purpose.[9] While quantitative inhibitory data for this compound is not extensively published, it is commercially available as an experimental control for comparison with the highly active CPI-1612.[9]
Quantitative Data Presentation
The following tables summarize the key quantitative data for the active p300/CBP inhibitor, CPI-1612. This data serves as a benchmark against which the inactivity of this compound can be inferred in control experiments.
Table 1: Biochemical Activity of CPI-1612
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Notes |
| CPI-1612 | EP300 (p300) HAT | SPA | 8.1 | Potent inhibition of the isolated HAT domain.[10][11] |
| CPI-1612 | Full-length EP300 | - | <0.5 | Demonstrates high potency against the full-length enzyme.[10][12] |
| CPI-1612 | Full-length CBP | - | 2.9 | Shows strong inhibition of the close homolog CBP.[10][12] |
| CPI-1612 | Other HATs | - | No activity | No significant inhibition against Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, and GCN5L2.[13] |
Table 2: Cellular Activity of CPI-1612
| Compound | Cell Line | Assay Type | Endpoint | IC50/EC50 (nM) | Notes |
| CPI-1612 | JEKO-1 | Cell Proliferation | Growth Inhibition (GI50) | <7.9 | Potent anti-proliferative effect in a mantle cell lymphoma line.[13] |
| CPI-1612 | - | Histone Acetylation (MSD) | H3K18Ac Reduction (EC50) | 14 | Demonstrates target engagement in a cellular context.[10][13] |
| CPI-1612 | MCF-7 | Cell Proliferation | Growth Inhibition (GI50) | <100 | Active in an ER+ breast cancer cell line.[3] |
Table 3: In Vivo Activity and Pharmacokinetics of CPI-1612
| Compound | Animal Model | Dosing | Endpoint | Result |
| CPI-1612 | JEKO-1 Mantle Cell Lymphoma Xenograft | 0.5 mg/kg, PO, BID | Tumor Growth Inhibition (TGI) | 67% TGI with reduction of H3K27Ac in plasma and H3K18Ac in the tumor.[1][10] |
| CPI-1612 | CD-1 Mice | Single Oral Dose | Brain-to-Plasma Ratio | 0.35, indicating high brain penetrance.[10][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. When using this compound as a negative control, it should be tested in parallel with CPI-1612 at the same concentrations.
Biochemical HAT Inhibition Assay (Scintillation Proximity Assay - SPA)
This protocol is based on the methods used for characterizing CPI-1612 and similar p300/CBP inhibitors.
Objective: To determine the in vitro potency of a test compound (e.g., CPI-1612 vs. This compound) against the p300 HAT domain.
Materials:
-
Recombinant p300 HAT domain
-
Biotinylated histone H3 peptide substrate
-
[³H]-Acetyl-CoA
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Stop buffer (e.g., containing a high concentration of non-radiolabeled Acetyl-CoA and unlabeled biotin)
-
Test compounds (CPI-1612 and this compound) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of the microplate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).
-
Add the p300 HAT enzyme to all wells except the 0% activity control and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of the biotinylated histone H3 peptide and [³H]-Acetyl-CoA.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop buffer.
-
Add the streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads.
-
Incubate the plate for at least 30 minutes to allow the beads to settle.
-
Measure the radioactivity in each well using a scintillation counter. The signal is generated only when the [³H]-acetyl group is incorporated into the peptide bound to the SPA bead.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This protocol outlines a method to assess the effect of inhibitors on histone acetylation in a cellular context.
Objective: To measure the levels of specific histone acetylation marks (e.g., H3K18Ac, H3K27Ac) in cells treated with CPI-1612 versus this compound.
Materials:
-
JEKO-1 or other sensitive cell line
-
Complete cell culture medium
-
Test compounds (CPI-1612 and this compound)
-
Phosphate-buffered saline (PBS)
-
Acid extraction buffer (e.g., 0.2 M HCl) or whole-cell lysis buffer (e.g., RIPA buffer) with deacetylase inhibitors (e.g., sodium butyrate)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K18Ac, anti-H3K27Ac, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to approximately 70-80% confluency.
-
Treat the cells with various concentrations of CPI-1612, this compound, or DMSO vehicle for a defined period (e.g., 3-6 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Extract histones using an acid extraction protocol or prepare whole-cell lysates.[14]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K27Ac) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in histone acetylation.
In Vivo Tumor Xenograft Study
This protocol is based on the JEKO-1 xenograft model used to evaluate CPI-1612's efficacy.
Objective: To assess the anti-tumor activity of CPI-1612 in a mouse xenograft model, using this compound as a negative control.
Materials:
-
Female athymic nude or NOD/SCID mice (6-8 weeks old)
-
JEKO-1 human mantle cell lymphoma cells
-
Matrigel
-
Test compounds (CPI-1612 and this compound) formulated for oral administration
-
Vehicle control formulation
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant JEKO-1 cells (e.g., 5-10 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[15]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, CPI-1612, this compound).
-
Administer the compounds and vehicle orally (PO) at the specified dose and schedule (e.g., 0.5 mg/kg, twice daily).
-
Measure tumor volumes with calipers two to three times per week. Tumor volume can be calculated using the formula: (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K18Ac). Blood samples can also be collected to measure plasma levels of H3K27Ac.
-
Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the central role of p300/CBP in acetylating histones and other transcription factors, leading to the expression of genes involved in cell proliferation and survival. Inhibition by CPI-1612 blocks this process.
Caption: p300/CBP HAT signaling pathway and point of inhibition.
Experimental Workflow
This diagram shows the workflow for comparing the active inhibitor CPI-1612 with its negative control this compound in a typical cell-based assay.
Caption: Workflow for comparing active vs. negative control compounds.
Logical Relationship
This diagram illustrates the stereochemical relationship between CPI-1612 and its inactive enantiomer, this compound, and their differential effect on the p300/CBP target.
Caption: Stereoisomer relationship and differential target effects.
Conclusion
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p300/CBP and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biocat.com [biocat.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. CPI-1612 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 14. benchchem.com [benchchem.com]
- 15. insights.inotiv.com [insights.inotiv.com]
An In-depth Technical Guide to (R,R)-CPI-1612: The Inactive Control for a Potent EP300/CBP Histone Acetyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R,R)-CPI-1612, an essential tool for researchers studying the roles of the histone acetyltransferases (HATs) EP300 and CBP in health and disease. While its isomer, (R,S)-CPI-1612, is a highly potent and selective inhibitor of EP300/CBP, this compound serves as a crucial negative control, exhibiting significantly reduced activity. This document details the chemical structure and properties of this compound, its relationship to the active CPI-1612 compound, and its application in experimental settings. Detailed protocols for in vitro and cellular assays are provided to guide researchers in the effective use of both isomers to generate robust and reliable data.
Introduction
Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in the regulation of gene expression through the acetylation of lysine (B10760008) residues on histone tails. This post-translational modification is a key epigenetic mark that generally leads to a more open chromatin structure, facilitating transcription. Among the various HATs, the highly homologous proteins p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A) are master regulators involved in a wide array of cellular processes, including proliferation, differentiation, and DNA repair. Dysregulation of p300/CBP activity has been implicated in numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention.
CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the catalytic HAT activity of p300 and CBP. Its discovery has provided a valuable chemical probe to investigate the biological functions of these enzymes. To ensure that the observed biological effects of CPI-1612 are due to the specific inhibition of p300/CBP and not off-target activities, the use of a structurally similar but biologically inactive control compound is paramount. This compound, a stereoisomer of the active (R,S)-CPI-1612, fulfills this critical role. This guide focuses on the chemical and biological properties of this compound and its application as a negative control in experimental design.
Chemical Structure and Properties
This compound shares the same molecular formula and molecular weight as its active counterpart, CPI-1612. The key difference lies in the stereochemistry at the two chiral centers.
Table 1: Chemical Properties of CPI-1612 Isomers
| Property | Value |
| Chemical Name ((R,S)-isomer) | (R)-2-(((S)-2-(4-cyanophenyl)propyl)amino)-N-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)-2-phenylacetamide |
| Molecular Formula | C₂₇H₂₆N₆O |
| Molecular Weight | 450.54 g/mol |
| CAS Number ((R,S)-isomer) | 2374971-81-8 |
| CAS Number ((R,R)-isomer) | 2374972-35-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
The active isomer, (R,S)-CPI-1612, is a potent inhibitor of the histone acetyltransferase activity of both p300 and CBP. In contrast, this compound is significantly less active, making it an ideal negative control for experiments.
Table 2: In Vitro Potency of CPI-1612 Isomers against EP300/CBP
| Compound | Target | IC₅₀ (nM) |
| (R,S)-CPI-1612 | EP300 | 8.1[1] |
| (R,S)-CPI-1612 | CBP | <10 |
| This compound & other stereoisomers | EP300 | >40-fold less potent than (R,S)-isomer[2] |
The significant drop in potency for the stereoisomers, including this compound, highlights the specific stereochemical requirements for binding to the active site of EP300/CBP.
Signaling Pathway of EP300/CBP-Mediated Histone Acetylation
EP300 and CBP are recruited to specific genomic loci by transcription factors. Once recruited, they catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails (primarily H3 and H4). This acetylation neutralizes the positive charge of the lysine residues, weakening their interaction with the negatively charged DNA backbone. This leads to a more relaxed chromatin structure (euchromatin), which allows for the binding of transcriptional machinery and subsequent gene activation.
References
A Technical Guide to the Stereospecific Activity of CPI-1612, a Potent EP300/CBP Histone Acetyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-1612 is a highly potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP, key epigenetic regulators implicated in a variety of diseases, including cancer. This technical guide provides an in-depth analysis of the stereospecific activity of CPI-1612, focusing on the differential activity between its active enantiomer and its other stereoisomers. It includes a comprehensive summary of its biochemical and cellular activities, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The histone acetyltransferases EP300 (also known as p300) and CREB-binding protein (CBP) are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression. They function by acetylating histone proteins, which leads to a more open chromatin structure and facilitates transcription. Dysregulation of EP300/CBP activity is associated with various pathological conditions, making them attractive therapeutic targets.
CPI-1612 has emerged as a potent, orally bioavailable small molecule inhibitor of EP300/CBP.[1][2] It acts as an acetyl-CoA competitive inhibitor, effectively blocking the catalytic activity of these enzymes.[3] A critical aspect of CPI-1612's pharmacology is its stereochemistry. The biological activity of chiral molecules often resides in a single enantiomer, with the others being significantly less active or inactive. This guide elucidates the stereospecific nature of CPI-1612's activity.
Stereochemistry and Activity of CPI-1612
The active form of CPI-1612 is the (R,S)-enantiomer , with the chemical name (R)-2-(((S)-2-(4-Cyanophenyl)propyl)amino)-N-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)-2-phenylacetamide.[4] The other stereoisomers of CPI-1612, which include the (S,S), (R,R), and (S,R) forms, have been found to be substantially less active. Specifically, the stereoisomers are reported to be greater than 40-fold less potent than the (R,S)-enantiomer.[1] Consequently, commercially available stereoisomers such as (R,R)-CPI-1612 are often utilized as inactive or negative controls in experiments to demonstrate the on-target effects of the active compound.
Quantitative Activity Data
The following tables summarize the key quantitative data for the active (R,S)-enantiomer of CPI-1612 and its less active stereoisomers.
Table 1: Biochemical Activity of CPI-1612 Enantiomers against EP300/CBP HATs
| Compound | Target | Assay Format | IC50 | Reference |
| (R,S)-CPI-1612 | EP300 HAT | Scintillation Proximity Assay (SPA) | 8.1 nM | [4] |
| (R,S)-CPI-1612 | Full-length EP300 | - | <0.5 nM | [5] |
| (R,S)-CPI-1612 | Full-length CBP | - | 2.9 nM | [5] |
| Other Stereoisomers (including (R,R) and (S,S)) | EP300 HAT | Scintillation Proximity Assay (SPA) | >324 nM (>40-fold less potent) | [1] |
Table 2: Cellular Activity of (R,S)-CPI-1612
| Assay | Cell Line | Endpoint | EC50 / GI50 | Reference |
| H3K18 Acetylation | - | MSD | 14 nM | [4] |
| Cell Proliferation | JEKO-1 | Growth Inhibition | <7.9 nM | [4] |
Signaling Pathway and Mechanism of Action
CPI-1612 exerts its effects by inhibiting the histone acetyltransferase activity of EP300 and CBP. This leads to a decrease in histone acetylation, particularly at key residues like H3K18 and H3K27, which are associated with active enhancers and gene transcription. The reduction in histone acetylation results in a more condensed chromatin state, leading to the repression of gene expression and subsequent anti-proliferative effects in cancer cells.
Caption: Mechanism of (R,S)-CPI-1612 action on the EP300/CBP signaling pathway.
Experimental Protocols
EP300/CBP Histone Acetyltransferase (HAT) Scintillation Proximity Assay (SPA)
This biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against the HAT activity of EP300 and CBP.
Materials:
-
Recombinant EP300 or CBP enzyme
-
Histone H3 peptide substrate
-
[³H]-Acetyl-CoA
-
SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compounds (e.g., (R,S)-CPI-1612, other stereoisomers)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, EP300 or CBP enzyme, and the histone H3 peptide substrate.
-
Add the test compounds to the wells.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer.
-
Add SPA beads and incubate to allow for binding of the biotinylated acetylated peptide.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the EP300/CBP HAT Scintillation Proximity Assay.
Cellular H3K18 Acetylation Meso Scale Discovery (MSD) Assay
This cell-based assay measures the ability of a compound to inhibit histone acetylation in a cellular context.
Materials:
-
Cells (e.g., JEKO-1)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
MSD plates pre-coated with anti-histone H3 antibody
-
Detection antibody (e.g., anti-H3K18Ac)
-
MSD reader
Procedure:
-
Seed cells in a microplate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 24 hours).
-
Lyse the cells and transfer the lysates to the MSD plate.
-
Incubate to allow the capture of histone H3.
-
Wash the plate and add the detection antibody.
-
Incubate to allow the detection antibody to bind.
-
Wash the plate and add the MSD read buffer.
-
Read the plate on an MSD instrument.
-
Calculate the percent inhibition and determine the EC50 value.
Conclusion
The biological activity of the EP300/CBP inhibitor CPI-1612 is highly dependent on its stereochemistry. The (R,S)-enantiomer is a potent inhibitor with low nanomolar activity in both biochemical and cellular assays. In contrast, its other stereoisomers, including the (R,R) and (S,S) forms, are significantly less active, making them suitable as negative controls for in vitro and in vivo studies. This stereospecificity underscores the precise molecular interactions required for the potent inhibition of the EP300/CBP histone acetyltransferases. For researchers investigating the therapeutic potential of EP300/CBP inhibition, it is imperative to use the correct, active (R,S)-enantiomer of CPI-1612 to ensure accurate and meaningful results.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CPI-1612 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of (R,R)-CPI-1612: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R)-CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferase (HAT) domains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A-associated protein p300 (EP300).[1][2] Developed from an initial indole-based lead compound, CPI-1612 emerged from a focused lead optimization campaign that replaced the indole (B1671886) scaffold with an aminopyridine core, leading to significant improvements in potency, solubility, and pharmacokinetic properties.[1][2] As an acetyl-CoA competitive inhibitor, CPI-1612 effectively suppresses histone acetylation, notably at H3K27, leading to anti-tumor activity in preclinical models of hematological malignancies.[1][3][4] This document provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and biological characterization of this compound.
Discovery and Lead Optimization
The development of CPI-1612 began with the identification of an indole-based lead compound, referred to as compound 3 .[1] While this initial compound demonstrated activity against EP300/CBP, it possessed suboptimal potency, solubility, and oral bioavailability, necessitating further medicinal chemistry efforts.[1]
A systematic structure-activity relationship (SAR) study was undertaken, which led to the key discovery of an aminopyridine scaffold as a superior replacement for the original indole core.[1][5] This substitution resulted in compound 12 , which showed marked improvements in potency and physicochemical properties.[3] Further optimization of this new aminopyridine series, focusing on the phenethylamine (B48288) side chain, culminated in the identification of CPI-1612 (also referred to as compound 17 in the primary literature).[3][5] This optimized molecule exhibited superior potency in a range of biochemical and cellular assays, favorable pharmacokinetic profiles in multiple species, and potent in vivo efficacy.[1][3]
Synthesis of this compound
The specific, step-by-step synthesis of this compound is detailed in the supplementary information of the primary discovery publication.[5] The process involves the construction of the core aminopyridine ring, followed by the coupling of the chiral side chains. The synthesis is designed to produce the specific (R,R) stereoisomer, which is the active enantiomer.
While the detailed protocol from the primary literature is not publicly available, a generalized synthetic approach based on related pyrazole (B372694) and pyridine (B92270) chemistries can be inferred. The synthesis would logically proceed through the formation of a key aminopyridine intermediate, which is then elaborated through amide coupling reactions with the appropriate chiral amines to install the final side chains.
Mechanism of Action
This compound functions as a competitive inhibitor with respect to the cofactor acetyl coenzyme A (AcCoA) at the HAT domains of EP300 and CBP.[4] These enzymes are critical transcriptional co-regulators that catalyze the transfer of an acetyl group from AcCoA to lysine (B10760008) residues on histone tails (e.g., H3K18 and H3K27) and other non-histone proteins.[1][3] The acetylation of histones neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin), which facilitates gene transcription.
By blocking the HAT activity of EP300/CBP, CPI-1612 prevents histone acetylation, leading to the maintenance of a condensed chromatin state (heterochromatin) at specific gene loci. This results in the suppression of transcription of key oncogenes, thereby inhibiting cancer cell proliferation and survival.[1][3]
Quantitative Data Summary
Table 1: Biochemical and Cellular Potency
| Target/Assay | IC50 / EC50 (nM) | Reference(s) |
| EP300 HAT (Enzymatic Assay) | 8.0 - 8.1 | [6][7] |
| Full-Length EP300 | <0.5 | |
| Full-Length CBP | 2.9 | |
| H3K18Ac Reduction (Cellular) | 14 | [7] |
| JEKO-1 Cell Proliferation | <7.9 | [7] |
Table 2: Selectivity and Off-Target Profile
| Target | IC50 (µM) | Reference(s) |
| hERG Binding | 10.4 | |
| CYP2C8 Inhibition | 1.9 | |
| CYP2C19 Inhibition | 2.7 | |
| Other HATs (Tip60, PCAF, etc.) | No significant activity | [7] |
Table 3: Pharmacokinetic Parameters
| Species | Route | Dose (mg/kg) | T1/2 (h) | Clearance (L/h/kg) | Vss (L/kg) | F (%) |
| Mouse | IV | 1 | 0.98 | 3.8 | 2.0 | - |
| PO | 5 | - | - | - | 79 | |
| Dog | IV | 0.5 | 5.5 | 0.42 | 3.7 | - |
| PO | 1.0 | - | - | - | 71 | |
| Rat | IV | 1.0 | 1.2 | 2.6 | 1.8 | - |
| PO | 5.0 | - | - | - | 9 |
Table 4: In Vivo Efficacy
| Model | Cell Line | Dose & Schedule | Outcome | Reference(s) |
| Mantle Cell Lymphoma Xenograft | JEKO-1 | 0.5 mg/kg PO BID | 67% Tumor Growth Inhibition (TGI) | [1][3] |
Key Experimental Protocols
Detailed experimental protocols are proprietary and can be found in the primary publication and its supporting materials.[5] Below are representative methodologies for the key assays used to characterize this compound.
EP300/CBP HAT Scintillation Proximity Assay (SPA)
This biochemical assay quantifies the enzymatic activity of the HAT domain.
-
Principle: A biotinylated histone peptide substrate is captured by streptavidin-coated SPA beads. The recombinant EP300 or CBP enzyme incorporates a radiolabeled acetyl group from [3H]-Acetyl-CoA onto the peptide. The proximity of the radioisotope to the scintillant in the bead generates a light signal that is proportional to enzyme activity.
-
General Protocol:
-
Reactions are set up in a 384-well plate containing assay buffer, the histone peptide substrate, and varying concentrations of the test inhibitor (CPI-1612).
-
The enzymatic reaction is initiated by adding a mixture of the EP300/CBP enzyme and [3H]-Acetyl-CoA.
-
The plate is incubated to allow the reaction to proceed.
-
The reaction is quenched, and the streptavidin-coated SPA beads are added.
-
After a further incubation period to allow for peptide capture, the plate is read on a scintillation counter to measure the light output.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Histone Acetylation Meso Scale Discovery (MSD) Assay
This cell-based assay measures the level of a specific histone acetylation mark (e.g., H3K18Ac or H3K27ac) within cells after inhibitor treatment.
-
Principle: This is a solid-phase sandwich immunoassay. Cells are lysed, and the total histone proteins are captured on a plate pre-coated with an antibody against total histone H3. A second, detection antibody that specifically recognizes the acetylated lysine residue (e.g., anti-H3K27ac) and is conjugated to an electrochemiluminescent label (SULFO-TAG™) is then added. Application of an electric current to the plate stimulates light emission from the label, which is quantified.
-
General Protocol:
-
Cancer cell lines (e.g., HCT116 or JEKO-1) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a dilution series of CPI-1612 for a specified time (e.g., 2 hours).
-
The cells are then lysed directly in the wells.
-
The lysate is transferred to the MSD plate coated with capture antibody and incubated.
-
After washing, the SULFO-TAG™ labeled detection antibody is added and incubated.
-
Following a final wash, read buffer is added, and the plate is read on an MSD instrument.
-
EC50 values are determined from the dose-response curve.
-
JEKO-1 Mantle Cell Lymphoma Xenograft Model
This in vivo model assesses the anti-tumor efficacy of CPI-1612.
-
Principle: Human mantle cell lymphoma cells (JEKO-1) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
General Protocol:
-
JEKO-1 cells are injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
CPI-1612 is formulated for oral administration (e.g., in corn oil) and administered to the treatment group, typically twice daily (BID).
-
Tumor volume and body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 4 weeks).
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated group to the vehicle control group. Pharmacodynamic markers, such as H3K18Ac or H3K27Ac levels in tumor or surrogate tissues, may also be assessed.[3]
-
References
- 1. nebiolab.com [nebiolab.com]
- 2. mesoscale.com [mesoscale.com]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. CPI-1612 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
A Researcher's Guide to Utilizing the Inactive Isomer (R,R)-CPI-1612 for In Vivo Studies as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of epigenetic research, the development of potent and selective chemical probes has been instrumental in elucidating the function of key regulatory enzymes. CPI-1612 has emerged as a highly potent, orally bioavailable inhibitor of the histone acetyltransferases (HATs) EP300 and CBP, which are critical transcriptional co-regulators implicated in a variety of diseases, including cancer.[1][2][3] To ensure the specificity of in vivo findings and attribute observed effects directly to the inhibition of EP300/CBP, the use of a structurally similar but biologically inactive negative control is paramount. The (R,R)-stereoisomer of CPI-1612, (R,R)-CPI-1612, is designed for this purpose.[4]
This technical guide provides a comprehensive overview of the available data on the active CPI-1612 to inform the proper design of in vivo experiments that incorporate this compound as a negative control. While direct in vivo pharmacokinetic and pharmacodynamic data for this compound is not extensively published, this document compiles the essential information on its active counterpart to facilitate its effective use in research.
Mechanism of Action of Active CPI-1612
CPI-1612 is a potent inhibitor of the HAT activity of EP300 and CBP.[1][5] These enzymes play a crucial role in chromatin remodeling and gene transcription by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, as well as other proteins.[1] This acetylation is a key epigenetic mark associated with active gene expression. By inhibiting EP300/CBP, CPI-1612 prevents the acetylation of key histone residues, such as H3K27, leading to a suppression of target gene expression and subsequent anti-tumor effects in relevant models.[1][5] The (R,R)-isomer is expected to be devoid of this inhibitory activity, making it an ideal control to demonstrate that the observed biological effects of the parent compound are due to on-target HAT inhibition.
Caption: Mechanism of EP300/CBP HAT Inhibition by CPI-1612.
Quantitative Data for Active CPI-1612
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of the active CPI-1612 isomer. This data is crucial for dose selection and for establishing the expected exposure levels required to observe a biological effect with the active compound, against which the lack of effect from this compound can be compared.
Table 1: In Vitro Potency of CPI-1612
| Target/Assay | IC50/EC50 | Reference |
| EP300 HAT | 8.0 nM | [4][5] |
| Full-length EP300 | <0.5 nM | [6] |
| Full-length CBP | 2.9 nM | [6] |
| JEKO-1 Cell Proliferation (GI50) | <7.9 nM | [3] |
| H3K18Ac MSD (EC50) | 14 nM | [3] |
Table 2: In Vivo Pharmacokinetics of CPI-1612
| Species | Dose | CL (L/hr/kg) | Vss (L/kg) | T1/2 (h) | F (%) | AUC/Dose (h·µg/mL) |
| Mouse | 1 mg/kg IV; 5 mg/kg PO | 3.8 | 2.0 | 0.98 | 79 | 211 |
| Rat | 1 mg/kg IV; 5 mg/kg PO | 2.6 | 1.8 | 1.2 | 9 | 35.6 |
| Dog | 0.5 mg/kg IV; 1 mg/kg PO | 0.42 | 3.7 | 5.5 | 71 | 1691 |
Data compiled from MedChemExpress and Wilson et al., 2020.[1][6]
Table 3: In Vivo Efficacy of CPI-1612
| Animal Model | Cell Line | Dose | Efficacy | Reference |
| Mouse Xenograft | JEKO-1 | 0.5 mg/kg PO BID | 67% Tumor Growth Inhibition | [1][3] |
| Mouse Xenograft | MCF7 | Not specified | Dose-dependent tumor growth inhibition | [7][8] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments involving the active CPI-1612. These protocols can be adapted to include a cohort treated with this compound at an equivalent dose to the active compound to serve as a negative control.
JEKO-1 Mantle Cell Lymphoma Xenograft Model
-
Cell Culture: JEKO-1 cells are cultured in appropriate media as recommended by the supplier.
-
Animal Husbandry: Female severe combined immunodeficient (SCID) or similar immunocompromised mice are used.
-
Tumor Implantation: A suspension of JEKO-1 cells (e.g., 5 x 10^6 cells in 0.2 mL of a 1:1 mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).
-
Randomization and Dosing: Mice are randomized into treatment groups:
-
Vehicle control
-
CPI-1612 (e.g., 0.5 mg/kg, administered orally twice daily)
-
This compound (e.g., 0.5 mg/kg, administered orally twice daily)
-
-
Treatment Duration: Dosing continues for a predefined period (e.g., 21-28 days).
-
Endpoint Analysis:
Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Mice
-
Dosing: A single oral dose of CPI-1612 or this compound is administered.
-
Sample Collection: Blood and tissue samples (e.g., spleen, brain) are collected at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8 hours).[6]
-
PK Analysis: Plasma concentrations of the compound are determined using a validated analytical method (e.g., LC-MS/MS).
-
PD Analysis: Levels of histone acetylation (e.g., H3K27Ac in PBMCs, H3K18Ac in spleen) are measured to correlate drug exposure with target engagement.[1]
Formulation for Oral Administration
A common formulation for in vivo oral dosing of CPI-1612 involves:
-
Dissolving the compound in a small amount of DMSO (e.g., 5-10%).
-
Suspending the DMSO stock in a vehicle such as corn oil or a mixture of PEG300, Tween80, and water.[5]
Example Preparation (1 mL working solution in corn oil):
-
Prepare a stock solution of CPI-1612 or this compound in DMSO (e.g., 15 mg/mL).
-
Add 50 µL of the DMSO stock to 950 µL of corn oil.
-
Mix thoroughly to ensure a uniform suspension.
-
The solution should be prepared fresh daily.[5]
Mandatory Visualizations
Caption: General workflow for an in vivo xenograft study.
Conclusion
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CPI-1612 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Off-Target Profile of (R,R)-CPI-1612: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R)-CPI-1612 is a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP, demonstrating significant promise in preclinical cancer models.[1][2] As with any therapeutic candidate, a thorough understanding of its off-target interactions is paramount for predicting potential adverse effects and ensuring clinical success. This technical guide provides a comprehensive overview of the known off-target effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and screening workflows. The data indicates that while CPI-1612 is highly selective, it exhibits some weak to moderate interactions with the hERG channel and certain cytochrome P450 enzymes.[3][4][5]
Introduction to this compound
This compound is an orally bioavailable small molecule that competitively inhibits the HAT activity of EP300 and CBP, key transcriptional co-regulators implicated in a variety of cancers.[1][2][6] By blocking the acetylation of histone and non-histone proteins, CPI-1612 can modulate gene expression and induce anti-proliferative effects in cancer cells.[7] Its high potency against EP300/CBP, with IC50 values in the low nanomolar range, underscores its therapeutic potential.[3][5] However, to ensure a complete safety profile, a rigorous evaluation of its interactions with other biological targets is essential.
Quantitative Summary of Off-Target Activities
The off-target profile of this compound has been primarily characterized through broad panel screening and specific enzymatic and binding assays. The following tables summarize the key quantitative data available for its off-target interactions.
Table 1: hERG Channel Binding Affinity
| Target | Assay Type | IC50 (μM) | Reference |
| hERG | Radioligand Binding Assay | 10.4 | [3][4][5] |
Table 2: Cytochrome P450 (CYP) Enzyme Inhibition
| Enzyme | Assay Type | IC50 (μM) | Reference |
| CYP2C8 | Enzymatic Inhibition Assay | 1.9 | [3][4][5] |
| CYP2C19 | Enzymatic Inhibition Assay | 2.7 | [3][4][5] |
| CYP2C9 | Enzymatic Inhibition Assay | 6.6 | [4] |
| CYP2B6 | Enzymatic Inhibition Assay | 8.2 | [4] |
| CYP2D6 | Enzymatic Inhibition Assay | 34 | [4] |
| CYP1A2 | Enzymatic Inhibition Assay | >50 | [4] |
| CYP3A4 | Enzymatic Inhibition Assay | >50 | [4] |
Table 3: Broader Off-Target Screening
| Screening Panel | Result | Reference |
| Eurofins Safety44 Panel | Minimal activity against the 44 targets | [8][9] |
| 7-HAT Panel (Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, GCN5L2) | No inhibitory activity observed | [8][9] |
Detailed Experimental Protocols
A precise understanding of the methodologies used to generate the off-target data is critical for its interpretation. The following sections detail the likely experimental protocols for the key assays cited.
hERG Radioligand Binding Assay
The assessment of hERG channel interaction is a critical safety pharmacology study to evaluate the potential for cardiac QT interval prolongation. A competitive radioligand binding assay is a common high-throughput method for this purpose.
-
Objective: To determine the binding affinity (IC50) of this compound to the hERG potassium channel.
-
Materials:
-
hERG membrane preparations (from cells stably expressing the hERG channel).
-
A high-affinity radioligand for the hERG channel (e.g., [3H]-Astemizole or [3H]-Dofetilide).
-
This compound at various concentrations.
-
Assay buffer and wash buffer.
-
96-well or 384-well microplates.
-
Scintillation counter.
-
-
Procedure:
-
hERG membrane preparations are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
The unbound radioligand is separated from the membrane-bound radioligand by rapid filtration through a filter plate.
-
The filter plate is washed to remove non-specific binding.
-
The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
The IC50 value is calculated by determining the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Cytochrome P450 (CYP) Inhibition Assay
CYP enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human CYP isoforms.
-
Materials:
-
Human liver microsomes or recombinant human CYP enzymes.
-
A specific substrate for each CYP isoform being tested.
-
NADPH regenerating system (cofactor for CYP activity).
-
This compound at various concentrations.
-
Acetonitrile or other quenching solvent.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
This compound is pre-incubated with human liver microsomes or recombinant CYP enzymes and the NADPH regenerating system in a multi-well plate.
-
The specific substrate for the CYP isoform of interest is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C for a specified time.
-
The reaction is terminated by adding a quenching solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite from the specific substrate.
-
The IC50 value is determined by measuring the concentration of this compound that causes a 50% reduction in the rate of metabolite formation.
-
Eurofins Safety44 Panel
This panel is a broad in vitro safety pharmacology screen designed to identify potential off-target liabilities early in drug development. It typically includes a diverse set of targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. While the exact protocol for each of the 44 assays is proprietary, they are generally based on established principles of radioligand binding and enzymatic assays.
-
Objective: To identify any significant interactions of this compound with a panel of 44 pharmacologically relevant targets.
-
General Methodology (Binding Assays):
-
A fixed concentration of this compound (typically 10 µM) is incubated with a specific receptor or ion channel preparation and a corresponding radioligand.
-
The percentage inhibition of radioligand binding is determined.
-
-
General Methodology (Enzyme Assays):
-
A fixed concentration of this compound is incubated with a specific enzyme and its substrate.
-
The percentage inhibition of enzyme activity is measured.
-
Visualizing Pathways and Workflows
Signaling Pathways
The primary off-target interactions of this compound with CYP enzymes are crucial for understanding its drug-drug interaction potential. The following diagram illustrates the general role of CYP enzymes in drug metabolism.
Caption: CYP450-mediated drug metabolism and inhibition by this compound.
Experimental Workflows
The process of identifying and characterizing off-target effects follows a structured workflow, from broad screening to specific validation assays.
Caption: A generalized workflow for in vitro off-target effect screening.
Conclusion
The available data indicates that this compound is a highly selective inhibitor of EP300/CBP HATs.[1][8][9] Its off-target activities are primarily characterized by weak to moderate inhibition of the hERG channel and specific CYP450 enzymes, namely CYP2C8 and CYP2C19.[3][4][5] The IC50 values for these interactions are in the micromolar range, suggesting a reasonable therapeutic window when compared to its potent low nanomolar on-target activity. Continuous monitoring and further in vivo evaluation of these off-target interactions will be crucial as this compound progresses through clinical development. This guide provides a foundational resource for researchers to understand and contextualize the off-target profile of this promising therapeutic agent.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. criver.com [criver.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enamine.net [enamine.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (R,R)-CPI-1612 in Epigenetic Research: An In-depth Technical Guide
Introduction
In the landscape of epigenetic research, the precise modulation of histone modifications is crucial for understanding their roles in gene regulation and disease. Small molecule inhibitors targeting the enzymes responsible for these modifications are invaluable tools. This technical guide focuses on (R,R)-CPI-1612 and its pivotal, albeit indirect, role in the study of histone acetylation. It is essential to understand that this compound is the inactive stereoisomer of CPI-1612, a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[1][2] The primary function of this compound in research is to serve as a negative control, enabling scientists to confirm that the observed biological effects of CPI-1612 are due to the specific inhibition of its intended targets.
Core Concepts: The Target and Mechanism of Action
The active compound, CPI-1612, is a highly potent, orally bioavailable inhibitor of the histone acetyltransferases EP300 (also known as p300) and CREB-binding protein (CBP).[3][4] These two enzymes are highly homologous and act as master transcriptional co-regulators by acetylating histone lysine (B10760008) residues, a key post-translational modification associated with active gene transcription.[3] Specifically, EP300 and CBP catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, most notably H3K18 and H3K27.[3][5] This acetylation neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is permissive for transcription.
CPI-1612 exerts its effect by inhibiting the HAT activity of EP300 and CBP.[3] This leads to a dose- and time-dependent reduction in histone acetylation marks, such as H3K27ac and H3K18ac.[3][6] The suppression of these activating marks results in a more condensed chromatin state and subsequent repression of gene transcription.[7][8] This mechanism is fundamental to the anti-cancer activity observed with CPI-1612 in various models, including breast cancer and mantle cell lymphoma.[3][7][9]
Quantitative Data Summary
The potency and selectivity of CPI-1612 have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative data for the active inhibitor. In a typical experimental setup, this compound would be tested alongside CPI-1612 and is expected to show significantly lower or no activity.
Table 1: Biochemical Potency of CPI-1612
| Target | Assay Type | IC50 |
| EP300 HAT | Scintillation Proximity Assay (SPA) | 8.1 nM |
| Full-length EP300 | Biochemical Assay | <0.5 nM |
| Full-length CBP | Biochemical Assay | 2.9 nM |
Table 2: Cellular Activity of CPI-1612
| Cell Line/Assay | Metric | Value |
| JEKO-1 Cell Proliferation | GI50 | <7.9 nM |
| H3K18Ac MSD | EC50 | 14 nM |
| ER+ Breast Cancer Cell Lines | GI50 | <100 nM |
Table 3: Off-Target Activity and Pharmacokinetics of CPI-1612
| Target/Parameter | Metric | Value |
| hERG | IC50 | 10.4 µM |
| CYP2C8 | IC50 | 1.9 µM |
| CYP2C19 | IC50 | 2.7 µM |
| Brain-to-Plasma Ratio (Mouse) | Ratio | 0.35 |
Experimental Protocols
To validate the on-target effects of CPI-1612, it is imperative to use this compound as a negative control in parallel experiments. Below are detailed methodologies for key experiments where this control is essential.
Cell Viability and Proliferation Assay
Objective: To determine the effect of EP300/CBP inhibition on cancer cell growth.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., JEKO-1, MCF7) in 96-well plates at a predetermined density and allow them to adhere overnight.[9]
-
Compound Preparation: Prepare stock solutions of CPI-1612 and this compound in DMSO.[5] Create a dilution series for both compounds in the appropriate cell culture medium.
-
Treatment: Treat the cells with increasing concentrations of CPI-1612, this compound, and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 4 days).[9]
-
Viability Assessment: Measure cell viability using a commercially available kit, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[9]
-
Data Analysis: Normalize the results to the vehicle-treated cells and plot the dose-response curves to determine the GI50 (concentration for 50% growth inhibition) for each compound. A significant difference in GI50 between CPI-1612 and this compound indicates on-target activity.
Histone Acetylation Quantification (Flow Cytometry)
Objective: To measure the dose-dependent reduction of histone acetylation marks (e.g., H3K27ac) in cells.
Methodology:
-
Cell Treatment: Treat cells in suspension or adherent cultures with various concentrations of CPI-1612, this compound, and a vehicle control for a defined period (e.g., 3-24 hours).
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix using a formaldehyde-based fixation buffer.
-
Permeabilization: Permeabilize the cells with a gentle permeabilization buffer (e.g., containing saponin (B1150181) or a mild detergent) to allow antibody access to nuclear proteins.
-
Antibody Staining: Incubate the permeabilized cells with a primary antibody specific for the histone mark of interest (e.g., anti-H3K27ac).
-
Secondary Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Flow Cytometry: Analyze the cells on a flow cytometer to quantify the geometric mean fluorescence intensity (gMFI) of the histone acetylation mark.[9]
-
Data Analysis: Compare the gMFI of treated cells to the vehicle control. A dose-dependent decrease in gMFI for CPI-1612 but not for this compound confirms specific inhibition of histone acetylation.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of EP300/CBP inhibition in a mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., JEKO-1, MCF7) into immunodeficient mice.[3][9]
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size, then randomize the mice into treatment groups (vehicle, CPI-1612, and this compound).
-
Dosing: Prepare the compounds in an appropriate vehicle for oral administration (PO). Administer the compounds to the mice at a specified dose and schedule (e.g., 0.5 mg/kg, twice daily).[3][5]
-
Tumor Measurement: Measure tumor volumes using calipers at regular intervals throughout the study.[9]
-
Pharmacodynamic Analysis: At the end of the study, collect tumors and blood samples. Process tumors for analysis of histone marks (e.g., H3K18Ac) by western blot or immunohistochemistry, and isolate peripheral blood mononuclear cells (PBMCs) to assess H3K27Ac levels by flow cytometry.[3][5][9]
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle.[5] Significant TGI and corresponding changes in histone acetylation in the CPI-1612 group, but not in the this compound group, demonstrate target-specific in vivo efficacy.
Visualizations: Pathways and Workflows
To further elucidate the role and experimental context of this compound, the following diagrams are provided.
Caption: Logical relationship of CPI-1612 and this compound.
Caption: Inhibition of EP300/CBP pathway by CPI-1612.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CPI-1612 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. Probe CPI-1612 | Chemical Probes Portal [chemicalprobes.org]
Understanding the Enantiomers of CPI-1612: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-1612 has emerged as a highly potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP. Its efficacy in preclinical cancer models has established it as a valuable tool for epigenetic research and a promising therapeutic candidate. This technical guide provides an in-depth exploration of the enantiomers of CPI-1612, detailing their differential biological activities, the experimental protocols for their synthesis and separation, and the signaling pathways they modulate. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to CPI-1612 and its Stereochemistry
CPI-1612 is an aminopyridine-based compound that acts as a competitive inhibitor at the acetyl-CoA binding site of EP300 and CBP.[1] These two highly homologous proteins are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins.[1] Dysregulation of EP300/CBP activity has been implicated in a variety of diseases, including cancer, making them attractive therapeutic targets.[1]
CPI-1612 possesses two chiral centers, giving rise to four possible stereoisomers: (R,S), (S,R), (R,R), and (S,S). The biological activity of CPI-1612 is highly dependent on its stereochemistry. The primary active enantiomer has been identified as the (R,S) stereoisomer. The other stereoisomers have been found to be significantly less potent.
Quantitative Comparison of Enantiomer Activity
The profound difference in biological activity between the stereoisomers of CPI-1612 underscores the importance of stereospecificity in its mechanism of action. The (R,S)-enantiomer is the active form of the molecule, while the other stereoisomers exhibit substantially reduced inhibitory effects on EP300/CBP.
| Stereoisomer | Relative Potency vs. (R,S)-CPI-1612 | Reference |
| Other Stereoisomers | >40 times less potent | [2] |
Experimental Protocols
Synthesis of (R,S)-CPI-1612 (Compound 17)
The synthesis of the active (R,S)-enantiomer of CPI-1612 is achieved through a multi-step process as detailed in the supplementary information of the primary publication by Wilson et al.[3] The key steps involve the coupling of an enantiomerically pure amine with a carboxylic acid precursor, followed by a Suzuki coupling to introduce the pyrazole (B372694) moiety.
A detailed, step-by-step synthesis protocol can be found in the supplementary information of the following publication:
-
Publication: Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor
-
Journal: ACS Medicinal Chemistry Letters
-
Reference for Synthesis: The preparation of compounds 3–17 is detailed in the Supporting Information.[3]
Chiral Separation of CPI-1612 Enantiomers
The separation of the enantiomers of CPI-1612 and related aminopyridine derivatives can be achieved using chiral High-Performance Liquid Chromatography (HPLC). While the specific method for CPI-1612 is proprietary, a general approach for the separation of aminopyridine isomers is outlined below. Researchers should optimize these conditions for their specific application.
General Chiral HPLC Protocol:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for the separation of enantiomers of compounds with aromatic and polar functional groups. Examples include columns with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase chromatography. The ratio of the solvents is a critical parameter for achieving separation and should be optimized.
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can be added to the mobile phase to improve peak shape and resolution, particularly for basic compounds like aminopyridines.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance is commonly used.
EP300/CBP Histone Acetyltransferase (HAT) Biochemical Assay
This assay is used to determine the in vitro potency of CPI-1612 enantiomers by measuring their ability to inhibit the enzymatic activity of EP300 or CBP.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction buffer containing the EP300 or CBP enzyme, a histone substrate (e.g., H3 peptide), and [3H]-acetyl-CoA is prepared.
-
Inhibitor Addition: The CPI-1612 enantiomers are serially diluted and added to the reaction mixture. A DMSO control is also included.
-
Incubation: The reaction is incubated at 30°C to allow for the enzymatic transfer of the radiolabeled acetyl group to the histone substrate.
-
Reaction Quenching: The reaction is stopped by the addition of a quenching buffer.
-
Detection: The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
JEKO-1 Cell Viability Assay
This cell-based assay is used to assess the anti-proliferative activity of CPI-1612 enantiomers in a relevant cancer cell line.
Protocol Outline:
-
Cell Seeding: JEKO-1 cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with serial dilutions of the CPI-1612 enantiomers. A DMSO control is included.
-
Incubation: The plates are incubated for a period of 72 to 96 hours to allow for cell proliferation.[4]
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathway and Mechanism of Action
CPI-1612 exerts its biological effects by inhibiting the HAT activity of EP300 and CBP. This leads to a reduction in the acetylation of histone proteins, particularly at key residues like H3K27, which are hallmarks of active enhancers and promoters. The inhibition of EP300/CBP disrupts the transcriptional program of cancer cells, leading to the downregulation of key oncogenes and cell cycle regulators, ultimately resulting in cell growth arrest and apoptosis.
Caption: EP300/CBP Signaling Pathway and Inhibition by CPI-1612.
Conclusion
The stereochemistry of CPI-1612 is a critical determinant of its biological activity. The (R,S)-enantiomer is a highly potent inhibitor of EP300/CBP HAT activity, while its other stereoisomers are significantly less active. This guide provides a comprehensive overview of the enantiomers of CPI-1612, including quantitative data on their differential activity, detailed experimental protocols for their study, and a clear visualization of their mechanism of action. This information is intended to support the ongoing research and development efforts in the field of epigenetics and cancer therapeutics.
References
- 1. p300/CBP proteins: HATs for transcriptional bridges and scaffolds. — Department of Oncology [oncology.ox.ac.uk]
- 2. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (R,R)-CPI-1612 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A-associated protein p300) and CBP (CREB-binding protein).[1][2] These two highly homologous proteins are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins.[1] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1] this compound exerts its effects by competing with the endogenous cofactor acetyl-CoA, thereby inhibiting the catalytic activity of p300 and CBP.[3] More recently, the active (S,S) enantiomer of CPI-1612 has been utilized as a warhead in the development of proteolysis-targeting chimeras (PROTACs), such as MC-1, which induce the degradation of p300 and CBP.[4][5]
This document provides detailed protocols for the use of this compound in cell culture experiments, both as a direct inhibitor and as a negative control for its active enantiomer and derived PROTACs.
Mechanism of Action
As an inhibitor, the active enantiomer of CPI-1612 binds to the HAT domain of p300 and CBP, preventing the transfer of acetyl groups from acetyl-CoA to lysine (B10760008) residues on histone tails and other protein substrates. This leads to a reduction in histone acetylation, chromatin condensation, and subsequent repression of gene transcription.[3]
When incorporated into a PROTAC such as MC-1, the CPI-1612 warhead binds to p300/CBP, while a second ligand on the PROTAC recruits an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) E3 ligase.[4][5] This brings the E3 ligase into close proximity with p300/CBP, leading to their ubiquitination and subsequent degradation by the proteasome. This compound, being the inactive isomer, serves as an essential negative control in these experiments to demonstrate that the observed effects are due to the specific inhibition or degradation of the target proteins.[6]
Data Presentation
The following tables summarize the key quantitative data for CPI-1612 and the related PROTAC, MC-1.
Table 1: Biochemical and Cellular Potency of CPI-1612
| Assay | Target | IC50/EC50 | Reference |
| Biochemical HAT Assay | EP300 (HAT domain) | 8.0 nM | [7] |
| Biochemical HAT Assay | Full-length EP300 | <0.5 nM | [3] |
| Biochemical HAT Assay | Full-length CBP | 2.9 nM | [3] |
| Cellular H3K18Ac MSD | - | 14 nM | [3] |
| JEKO-1 Cell Proliferation | - | <7.9 nM | [3] |
| ER+ Breast Cancer Cell Lines (GI50) | - | <100 nM | [3] |
Table 2: Characterization of MC-1 (CPI-1612-based PROTAC)
| Assay | Cell Line | Concentration | Observation | Reference |
| EP300 Degradation (Time-dependent) | HAP1 | 1 µM | Degradation observed from 1 to 24 hours | [4] |
| EP300 Degradation (Dose-dependent) | HAP1 | 0.01 - 2.5 µM (6h) | Dose-dependent degradation | [4] |
| Histone Acetylation Inhibition | HAP-1 | 0.25 - 2.5 µM (6h) | Reduction in H3K27ac | [8] |
| Histone Acetylation Inhibition | MCF-7 | 0.5 - 5 µM (6h) | Reduction in H3K27ac | [8] |
Experimental Protocols
Reagent Handling and Storage
-
Compound Preparation: this compound is a solid. For cell culture experiments, prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM.[7] Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Solubility: this compound is soluble in DMSO.[7] For aqueous solutions, the solubility is limited. Prepare working solutions by diluting the DMSO stock in cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.
-
Stability: Information on the stability of this compound in aqueous solution or cell culture medium is limited. It is recommended to prepare fresh working solutions for each experiment.
Cell Culture
-
Cell Lines: A variety of cancer cell lines have been shown to be sensitive to p300/CBP inhibition, including breast cancer cell lines (e.g., MCF-7) and lymphoma cell lines (e.g., JEKO-1).[3][9] The choice of cell line should be guided by the specific research question.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis of Histone Acetylation
This protocol is designed to assess the effect of this compound on the acetylation of histone H3 at lysine 27 (H3K27ac), a primary target of p300/CBP.
a. Experimental Workflow
Caption: Workflow for Western Blot Analysis of Histone Acetylation.
b. Detailed Methodology
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a desired time period (e.g., 6, 24, 48 hours). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 15% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27ac (e.g., 1:1000 dilution) and total Histone H3 (as a loading control, e.g., 1:2000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL detection reagent and an imaging system.[10][11]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K27ac signal to the total Histone H3 signal.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
a. Experimental Workflow
Caption: Workflow for CellTiter-Glo® Viability Assay.
b. Detailed Methodology
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for the desired duration (e.g., 72 or 96 hours). Include a vehicle control (DMSO).
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) from all experimental wells. Normalize the data to the vehicle-treated cells and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure changes in the expression of p300/CBP target genes.
a. Experimental Workflow
Caption: Workflow for qRT-PCR Gene Expression Analysis.
b. Detailed Methodology
-
Cell Treatment and RNA Isolation: Treat cells as described for the Western blot analysis. Isolate total RNA using a commercial kit according to the manufacturer's protocol.
-
RNA Quality and Quantity: Assess the purity and concentration of the RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB), and cDNA.
-
Perform the qRT-PCR using a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[14][15]
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
PROTAC-Mediated Degradation of p300/CBP using MC-1
This section describes the use of the CPI-1612-based PROTAC, MC-1, to induce the degradation of p300/CBP. This compound should be used as a negative control.
a. Signaling Pathway
Caption: PROTAC-mediated degradation of p300/CBP.
b. Western Blot for Protein Degradation
Follow the Western blot protocol described in section 3, but probe the membrane with primary antibodies against p300 and/or CBP. Use an antibody against a housekeeping protein like GAPDH or β-actin as a loading control.
c. Ternary Complex Formation (NanoBRET™ Assay)
This assay measures the formation of the p300/CBP-MC-1-E3 ligase ternary complex in live cells.
-
Cell Engineering: Co-express a NanoLuc® luciferase-tagged p300/CBP and a HaloTag®-fused E3 ligase (e.g., VHL) in the chosen cell line.
-
Assay Setup:
-
Seed the engineered cells in a 96-well plate.
-
Label the HaloTag® fusion protein with a fluorescent HaloTag® ligand.
-
Treat the cells with MC-1 at various concentrations.
-
-
Data Acquisition: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.[16][17][18]
d. Target Protein Degradation (HiBiT Assay)
This assay provides a quantitative measure of protein degradation in real-time.
-
Cell Engineering: Use CRISPR/Cas9 to insert a HiBiT tag into the endogenous p300 or CBP gene in a cell line that stably expresses the LgBiT subunit.
-
Assay Setup:
-
Seed the engineered cells in a 96-well plate.
-
Treat the cells with MC-1 at various concentrations and for different durations.
-
-
Data Acquisition: Measure the luminescent signal, which is proportional to the amount of HiBiT-tagged protein remaining. A decrease in luminescence indicates protein degradation.[17]
Conclusion
This compound is a valuable chemical probe for studying the roles of p300 and CBP in various biological processes. Its utility as a negative control for its active enantiomer and derived PROTACs like MC-1 is crucial for rigorous experimental design. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in cell culture experiments to investigate the functional consequences of p300/CBP inhibition and degradation.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paralogue-selective degradation of the lysine acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. oaepublish.com [oaepublish.com]
- 15. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selvita.com [selvita.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for (R,R)-CPI-1612 in Histone Acetyltransferase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R,R)-CPI-1612, hereafter referred to as CPI-1612, is a highly potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and CREB binding protein (CBP), also known as KAT3A and KAT3B.[1] These two highly homologous enzymes are critical transcriptional co-regulators involved in a multitude of cellular processes, and their dysregulation has been implicated in various diseases, including cancer.[1] CPI-1612 exerts its inhibitory effect through competition with the cofactor acetyl coenzyme A (Acetyl-CoA).[2] This document provides detailed information on the use of CPI-1612 in HAT assays, including its biochemical and cellular activity, along with protocols for its application.
Mechanism of Action
EP300 and CBP catalyze the transfer of an acetyl group from Acetyl-CoA to the ε-amino group of lysine (B10760008) residues on histone tails and other non-histone protein substrates. This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. CPI-1612 acts as a competitive inhibitor at the Acetyl-CoA binding site within the HAT domain of EP300 and CBP, thereby preventing the acetylation of their substrates. This leads to a downstream suppression of the transcription of target genes.
Figure 1: Mechanism of EP300/CBP inhibition by CPI-1612.
Data Presentation
Table 1: Biochemical Activity of CPI-1612
| Target Enzyme | Assay Type | IC50 (nM) | Reference |
| EP300 HAT | Full-Length | <0.5 | [2][3] |
| EP300 HAT | Catalytic Domain | 8.0 - 8.1 | [3][4][5] |
| CBP HAT | Full-Length | 2.9 | [2][3] |
Table 2: Cellular Activity of CPI-1612
| Cell Line | Assay Type | Endpoint | IC50 / GI50 (nM) | Reference |
| JEKO-1 | Cell Proliferation | Viability | <7.9 | [3] |
| JEKO-1 | H3K18Ac MSD | Acetylation | 14 | [3] |
| ER+ Breast Cancer Cells | Cell Viability | Growth Inhibition | <100 | [2][6] |
Table 3: In Vivo Activity of CPI-1612
| Model | Dosing | Endpoint | Result | Reference |
| JEKO-1 Xenograft | 0.5 mg/kg, oral, BID | Tumor Growth Inhibition | 67% | [3] |
| MCF7 Xenograft | Not specified | Tumor Growth Inhibition | Dose-dependent | [2] |
Table 4: Selectivity Profile of CPI-1612
| Off-Target | Assay Type | IC50 (µM) | Reference |
| hERG | Binding Assay | 10.4 | [3] |
| CYP2C8 | Inhibition Assay | 1.9 | [3] |
| CYP2C19 | Inhibition Assay | 2.7 | [3] |
Experimental Protocols
Biochemical HAT Inhibition Assay (General Protocol)
This protocol is a general guideline for a fluorescence-based assay to determine the IC50 of CPI-1612 against EP300 or CBP. It is based on the principle of measuring the production of Coenzyme A (CoA-SH) as a product of the acetyltransferase reaction.
Materials:
-
Recombinant full-length or catalytic domain of human EP300 or CBP
-
CPI-1612
-
Acetyl-CoA
-
Histone H3 or H4 peptide substrate
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 0.1% BSA, 1 mM DTT)
-
Fluorescent probe for CoA-SH detection (e.g., ThioGlo™ or similar)
-
384-well, black, flat-bottom plates
-
Plate reader capable of fluorescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of CPI-1612 in DMSO. A typical starting concentration for the dilution series would be 1 µM, with 10-12 dilution points. Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the HAT enzyme and histone peptide substrate in assay buffer to the desired concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and at or near the Km for the histone substrate.
-
Assay Reaction:
-
Add 5 µL of the diluted CPI-1612 or DMSO control to the wells of the 384-well plate.
-
Add 10 µL of the diluted HAT enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of a solution containing both Acetyl-CoA and the histone peptide substrate. The final concentration of Acetyl-CoA should be at or near its Km.
-
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
Detection:
-
Stop the reaction by adding a stopping reagent or by proceeding directly to detection.
-
Add the fluorescent probe for CoA-SH detection according to the manufacturer's instructions.
-
Incubate for a further 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the percentage of inhibition against the logarithm of the CPI-1612 concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Figure 2: Workflow for a biochemical HAT inhibition assay.
Cellular Histone Acetylation Assay (Meso Scale Discovery - MSD)
This protocol describes a method to measure the inhibition of histone H3 lysine 18 acetylation (H3K18Ac) in a cellular context.
Materials:
-
JEKO-1 cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CPI-1612
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
MSD multi-array plates with capture antibody (e.g., anti-total Histone H3)
-
Detection antibody (e.g., SULFO-TAG labeled anti-H3K18Ac antibody)
-
MSD Read Buffer
-
MSD instrument
Protocol:
-
Cell Seeding and Treatment:
-
Seed JEKO-1 cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere overnight (if applicable).
-
Treat cells with a serial dilution of CPI-1612 for a specified time (e.g., 24 hours). Include a DMSO-treated control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells by adding lysis buffer.
-
Incubate on ice for 30 minutes with occasional agitation.
-
Centrifuge the plate to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
MSD Assay:
-
Follow the manufacturer's protocol for the MSD assay.
-
Briefly, add the cell lysates to the MSD plate pre-coated with the capture antibody and incubate to allow binding of total histone H3.
-
Wash the plate.
-
Add the SULFO-TAG labeled detection antibody specific for H3K18Ac and incubate.
-
Wash the plate.
-
Add MSD Read Buffer.
-
-
Data Acquisition and Analysis:
-
Read the plate on an MSD instrument to measure the electrochemiluminescence signal.
-
Normalize the H3K18Ac signal to a measure of total histone H3 or total protein concentration.
-
Plot the normalized signal against the logarithm of the CPI-1612 concentration to determine the IC50 for cellular histone acetylation inhibition.
-
Figure 3: Workflow for a cellular histone acetylation assay.
Conclusion
CPI-1612 is a valuable research tool for investigating the biological roles of EP300 and CBP HATs. Its high potency and selectivity make it suitable for a range of in vitro and in vivo applications. The provided protocols offer a starting point for researchers to utilize CPI-1612 in their studies of histone acetylation and gene regulation. As with any inhibitor, it is crucial to perform appropriate control experiments to ensure that the observed effects are on-target.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation with (R,R)-CPI-1612 Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT) domains of the paralogous transcriptional coactivators, EP300 (p300) and CREB-binding protein (CBP). These enzymes play a crucial role in regulating gene expression by acetylating histone and non-histone proteins, thereby modulating chromatin structure and transcription factor activity. The inhibition of EP300/CBP HAT activity by this compound leads to a global reduction in histone acetylation, most notably at lysine (B10760008) 27 of histone H3 (H3K27ac) and lysine 18 of histone H3 (H3K18ac), which are hallmarks of active enhancers and promoters.
These application notes provide a comprehensive guide for utilizing this compound as a specific inhibitor to probe the functions of EP300/CBP in chromatin biology and gene regulation. A key advantage of using CPI-1612 is the commercial availability of its stereoisomer, (S,S)-CPI-1612, which is inactive against EP300/CBP and serves as an ideal negative control for rigorous experimental design. By comparing the effects of the active (R,R)-enantiomer to the inactive (S,S)-enantiomer, researchers can confidently attribute observed changes in histone acetylation and gene expression to the specific inhibition of EP300/CBP.
This document offers detailed protocols for performing chromatin immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) to assess locus-specific changes in histone acetylation upon treatment with this compound. Furthermore, it provides data on the impact of EP300/CBP inhibition on the MYC signaling pathway, a critical oncogenic pathway frequently regulated by these coactivators.
Data Presentation
Table 1: In Vitro Potency of CPI-1612 Enantiomers
| Compound | Target | IC₅₀ (nM) | Description |
| This compound | EP300 HAT | 8.1 | Active enantiomer, potent inhibitor of EP300/CBP.[1] |
| (S,S)-CPI-1612 | EP300 HAT | >10,000 | Inactive enantiomer, ideal negative control.[1] |
Table 2: Effect of EP300/CBP Inhibition on H3K27 Acetylation at the MYC Enhancer
This table summarizes representative ChIP-qPCR data demonstrating the reduction of H3K27ac at a known MYC enhancer region following treatment with an EP300/CBP inhibitor.
| Treatment | Target Locus | Fold Enrichment vs. IgG | % Input | Standard Deviation |
| Vehicle (DMSO) | MYC Enhancer | 15.2 | 1.52% | ± 0.15 |
| (S,S)-CPI-1612 (1 µM) | MYC Enhancer | 14.8 | 1.48% | ± 0.18 |
| This compound (1 µM) | MYC Enhancer | 4.1 | 0.41% | ± 0.09 |
| Vehicle (DMSO) | Negative Control Region (Gene Desert) | 1.1 | 0.11% | ± 0.03 |
| This compound (1 µM) | Negative Control Region (Gene Desert) | 1.0 | 0.10% | ± 0.04 |
Data are representative and compiled from typical results seen in ChIP-qPCR experiments following EP300/CBP inhibition.
Experimental Protocols
Protocol 1: Cell Treatment with this compound and (S,S)-CPI-1612 for ChIP
This protocol outlines the treatment of cultured cells with the active inhibitor and inactive control prior to performing a ChIP assay.
Materials:
-
Cultured mammalian cells (e.g., MCF-7, MM1.S)
-
Complete cell culture medium
-
This compound (Active Inhibitor)
-
(S,S)-CPI-1612 (Inactive Control)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Preparation: Prepare stock solutions of this compound and (S,S)-CPI-1612 in DMSO. A typical stock concentration is 10 mM. Store aliquots at -20°C or -80°C.
-
Cell Treatment:
-
For a typical experiment, treat cells with a final concentration of 0.5 µM to 5 µM of this compound or (S,S)-CPI-1612. The optimal concentration may vary depending on the cell line and should be determined empirically.
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
The treatment duration can range from 2 to 24 hours. A 6-hour treatment is often sufficient to observe significant changes in histone acetylation.
-
-
Harvesting: After the treatment period, proceed directly to the chromatin immunoprecipitation protocol.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol describes a standard cross-linking ChIP procedure.
Materials:
-
Treated and control cells from Protocol 1
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Antibody against H3K27ac (ChIP-grade)
-
Normal Rabbit IgG (Negative control antibody)
-
Protein A/G magnetic beads
-
Wash Buffers (Low salt, high salt, LiCl, and TE buffers)
-
Elution Buffer (1% SDS, 0.1 M NaHCO₃)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells and resuspend in Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
-
Chromatin Shearing:
-
Lyse the nuclei by sonicating the samples to shear the chromatin to an average fragment size of 200-800 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the H3K27ac antibody or IgG control to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Perform a final wash with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit. The purified DNA is now ready for qPCR analysis.
-
Protocol 3: ChIP-Quantitative PCR (ChIP-qPCR)
This protocol is for the analysis of specific DNA sequences in the immunoprecipitated DNA.
Materials:
-
Purified ChIP DNA and input DNA
-
SYBR Green qPCR Master Mix
-
Primers for the target locus (e.g., MYC enhancer) and a negative control region (e.g., a gene desert).
Procedure:
-
Primer Design: Design primers that amplify a 100-200 bp region of the target and control loci.
-
qPCR Reaction Setup: Set up qPCR reactions for each ChIP sample, the input DNA, and a no-template control.
-
Data Analysis:
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA (% input).
-
Alternatively, calculate the fold enrichment of the target locus over the negative control region or relative to the IgG control.
-
Mandatory Visualization
Caption: EP300/CBP Regulation of MYC Signaling.
Caption: Chromatin Immunoprecipitation Workflow.
References
Determining the Working Concentration of (R,R)-CPI-1612: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R)-CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP). These enzymes are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer. This document provides detailed protocols for determining the optimal working concentration of this compound for in vitro cellular assays.
Mechanism of Action
This compound is the active enantiomer of CPI-1612, with the IUPAC name (R)-2-(((S)-2-(4-cyanophenyl)propyl)amino)-N-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)-2-phenylacetamide. It acts as a competitive inhibitor at the acetyl-CoA binding site of p300/CBP. By blocking the catalytic activity of these enzymes, this compound prevents the acetylation of key histone residues, such as Histone H3 at lysine (B10760008) 18 (H3K18) and lysine 27 (H3K27). This leads to a condensed chromatin state and repression of target gene transcription, ultimately affecting cell proliferation and survival in sensitive cancer cell lines.
Application Notes and Protocols for In Vivo Studies with (R,R)-CPI-1612
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP). These enzymes are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. This compound exerts its anti-tumor effects by inhibiting the catalytic activity of p300/CBP, leading to a reduction in histone acetylation at key gene regulatory elements and the subsequent suppression of oncogenic transcription programs.[1][2]
These application notes provide a comprehensive guide for the in vivo experimental design using this compound, including detailed protocols for xenograft tumor models and pharmacodynamic analyses.
Mechanism of Action and Signaling Pathway
This compound is an orally bioavailable inhibitor that targets the catalytic HAT domain of p300 and CBP.[2][3] By inhibiting their acetyltransferase activity, CPI-1612 prevents the addition of acetyl groups to lysine (B10760008) residues on histone tails, most notably H3K18 and H3K27.[2][4] This reduction in histone acetylation, particularly H3K27ac, at enhancer and promoter regions of genes leads to a condensed chromatin state and transcriptional repression of key oncogenes such as MYC.[1] This ultimately results in decreased cancer cell proliferation and tumor growth inhibition.[1][2]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for in vivo experiments with this compound.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Dosing | Administration Route | Observed Effect | Reference |
| JEKO-1 | Mantle Cell Lymphoma | Not Specified | 0.5 mg/kg, BID | Oral (PO) | 67% Tumor Growth Inhibition (TGI) | [2][4] |
| MCF7 | ER+ Breast Cancer | BALB/c nude | 0.25 - 2 mg/kg, BID | Oral (PO) | Dose-dependent tumor growth inhibition | [1] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Species | Value/Observation | Administration | Reference |
| Brain-to-Plasma Ratio | CD-1 Mice | 0.35 | Single oral dose | [2][4] |
| H3K27Ac Reduction | C57BL/6 Mice | Dose- and time-dependent | Oral (PO) | [2][4] |
| H3K18Ac Reduction | JEKO-1 Xenograft | Observed in tumor tissue | 0.5 mg/kg PO, BID | [4] |
Experimental Protocols
This compound Formulation for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile water or saline
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 90 mg/mL). Ensure the powder is completely dissolved.
-
For a 1 mL final working solution, add 50 µL of the CPI-1612 DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile water or saline to bring the final volume to 1 mL.
-
The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water/saline.
-
Prepare the dosing solution fresh on the day of administration.
Note: An alternative simpler formulation using corn oil has also been suggested and may be suitable depending on the experimental requirements.
Caption: Workflow for preparing this compound dosing solution.
JEKO-1 Mantle Cell Lymphoma Xenograft Model
Materials:
-
JEKO-1 cells
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude), female, 6-8 weeks old
-
Matrigel
-
Sterile PBS
-
Calipers
-
This compound dosing solution and vehicle control
Protocol:
-
Cell Preparation: Culture JEKO-1 cells under standard conditions. On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 0.5 mg/kg) or vehicle control via oral gavage twice daily (BID).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or at the end of the study period. Collect tumors and other tissues for further analysis.
MCF7 ER+ Breast Cancer Xenograft Model
Materials:
-
MCF7 cells
-
Immunodeficient mice (e.g., BALB/c nude), female, 6-8 weeks old
-
Estrogen pellets (e.g., 17β-estradiol)
-
Matrigel
-
Sterile PBS
-
Calipers
-
This compound dosing solution and vehicle control
Protocol:
-
Estrogen Supplementation: One week prior to cell implantation, implant a slow-release estrogen pellet subcutaneously in each mouse to support the growth of these estrogen-dependent cells.
-
Cell Preparation: Culture MCF7 cells. On the day of inoculation, harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth as described for the JEKO-1 model.
-
Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 0.25, 0.5, 1, or 2 mg/kg) or vehicle control via oral gavage twice daily (BID).
-
Monitoring and Endpoint: Follow the same monitoring and endpoint procedures as described for the JEKO-1 model.
Pharmacodynamic Analysis of H3K27 Acetylation in PBMCs by Flow Cytometry
Materials:
-
EDTA-coated blood collection tubes
-
Ficoll-Paque
-
PBS
-
Red Blood Cell (RBC) Lysis Buffer
-
Fixation/Permeabilization Buffer
-
Anti-H3K27ac antibody (and appropriate secondary antibody if needed)
-
Flow cytometer
Protocol:
-
Blood Collection: Collect blood from mice via cardiac puncture or other approved method into EDTA-coated tubes.
-
PBMC Isolation: a. Dilute blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs. e. Wash PBMCs with PBS and centrifuge at 300 x g for 10 minutes. f. Lyse any remaining red blood cells using RBC Lysis Buffer according to the manufacturer's protocol. g. Wash cells again with PBS.
-
Staining: a. Resuspend PBMCs in FACS buffer. b. Fix and permeabilize the cells using a commercially available fixation/permeabilization kit. c. Incubate the cells with an anti-H3K27ac antibody at the recommended dilution. d. If using an unconjugated primary antibody, wash and incubate with a fluorescently-labeled secondary antibody. e. Wash the cells and resuspend in FACS buffer.
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of H3K27ac staining in the lymphocyte population.
References
Application Notes and Protocols for Utilizing (R,R)-CPI-1612 as a Negative Control in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of targeted protein degradation, particularly with the advent of technologies like Proteolysis Targeting Chimeras (PROTACs), the use of appropriate negative controls is paramount to validate experimental findings. (R,R)-CPI-1612, an enantiomer of the potent EP300/CBP histone acetyltransferase (HAT) inhibitor CPI-1612, serves as an ideal negative control. This document provides detailed application notes and protocols for the effective use of this compound in Western blot analyses to ascertain the specificity of protein degradation mediated by a corresponding active counterpart.
The central principle of using an inactive enantiomer like this compound as a negative control lies in its structural identity to the active compound, while being deficient in its biological activity, such as binding to the target protein or an E3 ligase.[1] Any observed protein degradation with the active compound, in the absence of such an effect with the inactive control, strongly indicates that the degradation is a direct consequence of the intended specific biological mechanism and not due to off-target effects or non-specific toxicity.[1]
Mechanism of Action for PROTACs and the Role of a Negative Control
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2] By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][3]
An inactive control, such as this compound, is crucial for demonstrating that the degradation of the target protein is dependent on the specific engagement of the cellular machinery by the active PROTAC. For instance, if the active enantiomer of a PROTAC warhead binds to the target protein and induces its degradation, the inactive enantiomer (this compound in a hypothetical PROTAC context) would not be expected to bind the target and therefore should not cause its degradation.
Diagram of PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-induced protein degradation and the role of an inactive control.
Experimental Protocols
I. Dose-Response and Time-Course Western Blot Analysis
This protocol is designed to determine the optimal concentration (DC50) and time required for the active compound to induce maximal degradation (Dmax) of the target protein, using this compound as a negative control.
Materials
-
Cell line expressing the target protein
-
Active compound (e.g., a PROTAC utilizing an active enantiomer of CPI-1612)
-
This compound (Negative Control)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Diagram of Experimental Workflow
Caption: Standard workflow for Western blot analysis of protein degradation.
Procedure
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Dose-Response: Treat cells with a serial dilution of the active compound and this compound. Include a vehicle-only control (e.g., 0.1% DMSO).[2]
-
Time-Course: Treat cells with a fixed concentration of the active compound and this compound (typically at or above the DC50) and harvest at various time points.
-
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[2]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and a primary antibody for a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Signal Detection: Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system.[2]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of degradation relative to the vehicle-treated control.[2]
II. Data Presentation
Summarize the quantitative data from the dose-response and time-course experiments in the following tables:
Table 1: Dose-Response of Active Compound vs. This compound
| Concentration (nM) | Active Compound (% Degradation) | This compound (% Degradation) |
| 0 (Vehicle) | 0 | 0 |
| 1 | 10 | <5 |
| 10 | 45 | <5 |
| 100 | 85 | <5 |
| 1000 | 90 | <5 |
Table 2: Time-Course of Active Compound vs. This compound at a Fixed Concentration (e.g., 100 nM)
| Time (hours) | Active Compound (% Degradation) | This compound (% Degradation) |
| 0 | 0 | 0 |
| 2 | 20 | <5 |
| 4 | 50 | <5 |
| 8 | 80 | <5 |
| 16 | 90 | <5 |
| 24 | 88 | <5 |
Key Considerations and Troubleshooting
-
Antibody Validation: Ensure that the primary antibodies used are specific and validated for Western blotting.
-
Loading Controls: Use housekeeping proteins like GAPDH, β-actin, or β-tubulin as loading controls to normalize for protein loading.
-
Linear Range: Confirm that the signal intensity for both the target and loading control proteins falls within the linear range of detection. This may require optimizing protein loading amounts and antibody concentrations.[2]
-
Proteasome Inhibitor Control: To confirm that the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the active compound. A rescue of the target protein level will confirm the mechanism of action.[2]
References
Application Notes and Protocols for (R,R)-CPI-1612 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-CPI-1612 is a potent, selective, and orally bioavailable inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[1][2] These enzymes are critical transcriptional co-regulators implicated in a variety of diseases, including cancer.[1][2] CPI-1612 exerts its effects by competitively binding to the acetyl-CoA binding pocket of EP300/CBP, leading to the inhibition of histone acetylation, particularly at H3K27, and subsequent downregulation of target gene expression.[1][3] These application notes provide detailed protocols for the formulation and in vivo evaluation of this compound in animal models, based on published preclinical data.
Mechanism of Action
EP300 and CBP are highly homologous enzymes that play a central role in chromatin remodeling and gene transcription by acetylating histone and non-histone proteins.[1] This acetylation neutralizes the positive charge of lysine (B10760008) residues on histones, weakening their interaction with DNA and creating a more open chromatin structure that is accessible to transcription factors. By inhibiting the HAT activity of EP300/CBP, CPI-1612 prevents this acetylation, leading to a more condensed chromatin state and the repression of gene transcription. This mechanism is particularly relevant in cancers where the activity of EP300/CBP is dysregulated.
Quantitative Data
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound [4][5]
| Target/Assay | IC50 |
| EP300 HAT (full length) | <0.5 nM |
| CBP HAT (full length) | 2.9 nM |
| H3K18Ac MSD | 14 nM |
| JEKO-1 Cell Proliferation | <7.9 nM |
Table 2: Pharmacokinetic Parameters of this compound [1][5]
| Species | Dose (IV) | Dose (PO) | T1/2 (h) | Bioavailability (F%) | Brain-to-Plasma Ratio |
| Mouse | 1 mg/kg | 5 mg/kg | 0.98 | 79 | 0.35 |
| Rat | 1.0 mg/kg | 5.0 mg/kg | 1.2 | 9 | Not Reported |
| Dog | 0.5 mg/kg | 1.0 mg/kg | 5.5 | 71 | Not Reported |
Experimental Protocols
Formulation of this compound for Oral Administration in Mice
Two formulations have been reported for oral gavage in mice. The choice of formulation may depend on the specific experimental requirements and tolerability in the animal model.
Protocol 1: Suspension in Corn Oil [4]
This formulation is suitable for creating a suspension of CPI-1612.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Ultrasonic bath/sonicator
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total desired volume.
-
Briefly vortex the mixture.
-
Place the tube in an ultrasonic bath and sonicate until the powder is fully dissolved in DMSO. This may require gentle warming.
-
Add 90% (by volume) of sterile corn oil to the DMSO solution.
-
Vortex thoroughly to create a uniform suspension. The final concentration should be ≥ 5 mg/mL.[4]
-
Administer to animals immediately after preparation.
-
Protocol 2: Solution for Oral Administration [4]
This formulation creates a clear solution for administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare the vehicle by adding the solvents one by one in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Add the vehicle to the CPI-1612 powder.
-
Vortex thoroughly until a clear solution is obtained. Gentle warming and sonication may be required to aid dissolution.
-
Administer to animals immediately after preparation.
-
In Vivo Efficacy Study in a JEKO-1 Mantle Cell Lymphoma Xenograft Model[1][4]
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Animal Model:
-
Tumor Cell Implantation:
-
Culture JEKO-1 mantle cell lymphoma cells under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Treatment Protocol:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound orally (PO) twice daily (BID) at the desired dose (e.g., 0.5 mg/kg).[1][4]
-
Administer the corresponding vehicle to the control group using the same schedule and route.
-
Continue treatment for the duration of the study (e.g., 4 weeks).[4]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study, euthanize the animals and collect tumors and other tissues (e.g., plasma, peripheral blood mononuclear cells) for pharmacodynamic (PD) analysis, such as measuring H3K18Ac or H3K27Ac levels.[1]
-
-
Data Analysis:
-
Calculate TGI using the formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Pharmacodynamic Analysis
To confirm the on-target activity of this compound in vivo, it is essential to measure the levels of histone acetylation in relevant tissues.
-
Sample Collection: Collect blood samples for plasma and peripheral blood mononuclear cell (PBMC) isolation. Tumors should be flash-frozen in liquid nitrogen or fixed in formalin immediately after collection.
-
Histone Extraction: Extract histones from PBMCs or tumor tissue using a commercial kit or a standard acid extraction protocol.
-
Western Blot or ELISA: Analyze the levels of H3K18Ac and H3K27Ac by Western blot or ELISA using specific antibodies. A reduction in these marks in the CPI-1612-treated group compared to the vehicle group would indicate target engagement.[1]
Safety and Handling
This compound is a potent bioactive compound. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Storage
Store this compound powder at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles. Formulated solutions for animal administration should be prepared fresh daily.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (R,R)-CPI-1612 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP).[1][2][3][4] These two highly homologous proteins are critical transcriptional co-regulators involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[3] Dysregulation of p300/CBP activity has been implicated in various diseases, notably cancer, making them attractive therapeutic targets.[3][5] CPI-1612 exerts its effects by competitively binding to the acetyl-CoA binding pocket of the HAT domain, leading to a reduction in histone acetylation, particularly at sites such as H3K18 and H3K27.[3][6] These application notes provide recommended concentrations, detailed protocols for cellular assays, and an overview of the relevant signaling pathways.
Data Presentation: Quantitative Activity of this compound
The following table summarizes the in vitro and cellular potency of this compound across various assays and cell lines. This data is crucial for designing experiments and interpreting results.
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Notes |
| Biochemical Assay | EP300 HAT | IC50 | 8.0 - 8.1 | |
| Biochemical Assay | Full-length EP300 | IC50 | <0.5 | |
| Biochemical Assay | Full-length CBP | IC50 | 2.9 | |
| Cellular Assay | HCT-116 | EC50 (H3K18Ac reduction) | 14 | 2-hour incubation. |
| Cellular Assay | JEKO-1 | IC50 (Proliferation) | <7.9 | 72-hour incubation. |
| Cellular Assay | LP-1 | GI50 (Growth Inhibition) | 5 | 3-day incubation. |
| Cellular Assay | ER+ Breast Cancer Cell Lines (e.g., MCF7) | GI50 (Growth Inhibition) | <100 | 4-day treatment.[5][7] |
Note: IC50, EC50, and GI50 values can vary depending on the specific experimental conditions, including cell density, serum concentration, and assay duration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A concentration of 50 nM is often recommended for achieving significant inhibition of H3K18 acetylation and proliferation in sensitive cell lines.[8]
Signaling Pathway
CPI-1612 targets the HAT activity of the transcriptional co-activators p300 and CBP. This inhibition leads to a decrease in the acetylation of histone proteins, primarily on lysine (B10760008) residues of histone H3 (e.g., H3K18Ac, H3K27Ac). Hypoacetylation of histones results in a more condensed chromatin structure, rendering it less accessible to transcription factors. This modulation of chromatin accessibility alters the expression of genes regulated by p300/CBP, ultimately impacting cellular processes such as proliferation and survival.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probe CPI-1612 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for High-Throughput Screening Using (R,R)-CPI-1612
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-CPI-1612 is the inactive enantiomer of CPI-1612, a potent, selective, and orally bioavailable inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP).[1][2][3] As master transcriptional co-regulators, p300 and CBP are implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegeneration.[3] CPI-1612 acts as an acetyl-CoA competitive inhibitor, effectively reducing histone acetylation and suppressing gene transcription.[4] In high-throughput screening (HTS) campaigns, this compound serves as an essential negative control to distinguish specific inhibition of p300/CBP from off-target effects or compound-induced artifacts. This document provides detailed protocols and application notes for the effective use of this compound in HTS workflows.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of p300/CBP and a general workflow for a high-throughput screening assay to identify inhibitors.
Caption: p300/CBP Signaling Pathway and the Role of this compound.
Caption: High-Throughput Screening Workflow for p300/CBP Inhibitors.
Quantitative Data
The following tables summarize the in vitro potency and pharmacokinetic properties of the active inhibitor, CPI-1612. This compound is expected to be significantly less active.
Table 1: In Vitro Potency of CPI-1612 [1][4][5]
| Target/Assay | IC50 (nM) |
| EP300 (full length) | <0.5 |
| CBP (full length) | 2.9 |
| EP300 HAT | 8.1 |
| H3K18Ac MSD Assay | 14 |
| JEKO-1 Cell Proliferation | <7.9 |
| hERG Binding | 10,400 |
| CYP2C8 Inhibition | 1,900 |
| CYP2C19 Inhibition | 2,700 |
Table 2: In Vivo and Pharmacokinetic Properties of CPI-1612 [1][3]
| Parameter | Species | Value |
| Tumor Growth Inhibition (TGI) | Mouse (JEKO-1 Xenograft) | 67% at 0.5 mg/kg (oral, twice daily) |
| Bioavailability (F%) | Mouse | 79% |
| Bioavailability (F%) | Rat | 9% |
| Bioavailability (F%) | Dog | 71% |
| Brain-to-Plasma Ratio | Mouse | 0.35 |
| Clearance (L/h/kg) | Mouse | 3.8 |
| Half-life (T1/2) | Mouse | 0.98 h |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of solutions for use in both biochemical and cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Corn oil (for in vivo formulation)[2]
-
PEG300, Tween-80, Saline (for alternative in vivo formulation)[1]
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
10 mM Stock Solution (for in vitro/in cellulo use): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.505 mg of this compound (MW: 450.54 g/mol ) in 1 mL of DMSO. c. Vortex thoroughly to ensure complete dissolution. d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. e. Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[1][2]
-
Working Solutions for HTS: a. On the day of the assay, thaw an aliquot of the 10 mM stock solution. b. Prepare serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., for IC50 determination). c. For single-point screening, dilute the stock to the desired final concentration in the assay buffer, ensuring the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.
-
In Vivo Formulation (Corn Oil): [2] a. Prepare a stock solution in DMSO (e.g., 32.5 mg/mL).[2] b. For a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of corn oil and mix thoroughly.[2] This formulation should be prepared fresh before each use.
Protocol 2: High-Throughput Biochemical Assay for p300/CBP Inhibition
This protocol describes a luminescence-based assay in a 384-well format suitable for HTS. The principle is based on the detection of the co-product of the HAT reaction.
Materials:
-
Recombinant human p300 or CBP enzyme
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
This compound (negative control), CPI-1612 (positive control), and test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which can be adapted for HATs)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: a. Using an acoustic dispenser or multichannel pipette, add 100 nL of compounds (test compounds, controls) in DMSO to the assay plate wells. b. For controls, add DMSO only (0% inhibition), a known inhibitor like CPI-1612 (100% inhibition), and this compound (negative control).
-
Enzyme/Substrate Addition: a. Prepare a master mix of p300/CBP enzyme and histone H3 substrate in assay buffer. b. Dispense 10 µL of the enzyme/substrate mix into each well of the assay plate. c. Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to ensure contents are mixed. d. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: a. Prepare a solution of Acetyl-CoA in assay buffer. b. Add 10 µL of the Acetyl-CoA solution to each well to start the enzymatic reaction. The final volume should be 20 µL. c. Incubate the plate for 60 minutes at room temperature.
-
Signal Detection: a. Stop the reaction and detect the product according to the manufacturer's instructions for the chosen detection kit (e.g., add 20 µL of ADP-Glo™ Reagent). b. Incubate for 40 minutes at room temperature. c. Add 40 µL of Kinase Detection Reagent. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)) c. Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50%).
Protocol 3: Cellular Target Engagement Assay (Western Blot)
This assay validates if hit compounds from the primary screen inhibit p300/CBP activity within cells by measuring the acetylation of a known substrate, such as Histone H3 at lysine (B10760008) 27 (H3K27ac).
Materials:
-
JEKO-1 or other sensitive cancer cell line
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound, CPI-1612, and hit compounds
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K27ac, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: a. Seed JEKO-1 cells in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to attach or acclimate overnight. b. Treat cells with various concentrations of hit compounds, CPI-1612 (positive control), and this compound (negative control) for 6 hours. Include a DMSO-treated well as a vehicle control.
-
Protein Extraction: a. Harvest the cells by centrifugation. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells in ice-cold RIPA buffer. d. Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting: a. Load 20 µg of protein per lane on an SDS-PAGE gel and separate by electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary anti-H3K27ac antibody overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash three times with TBST. h. Apply ECL substrate and visualize the bands using a chemiluminescence imager. i. Strip the membrane and re-probe with an anti-Total Histone H3 antibody as a loading control.
-
Analysis: a. Quantify the band intensities for H3K27ac and Total H3. b. Normalize the H3K27ac signal to the Total H3 signal. c. Compare the normalized signals of treated samples to the DMSO control to determine the reduction in histone acetylation. A significant reduction indicates on-target activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Western Blot Analysis of Histone Acetylation Using (R,R)-CPI-1612
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a pivotal role in the regulation of gene expression. The enzymes responsible for this modification are histone acetyltransferases (HATs), which transfer an acetyl group to lysine (B10760008) residues on histone tails. This process neutralizes the positive charge of the histones, leading to a more relaxed chromatin structure that is permissive for transcription. The p300/CBP family of HATs are key transcriptional co-activators involved in numerous cellular processes. Dysregulation of histone acetylation is implicated in various diseases, including cancer.
(R,R)-CPI-1612 is the inactive enantiomer of CPI-1612, a potent and selective inhibitor of the histone acetyltransferases p300 and CBP.[1] CPI-1612 has been shown to suppress H3K27 acetylation in vivo and demonstrates efficacy in preclinical cancer models.[2] As such, this compound serves as an ideal negative control in experiments investigating the effects of p300/CBP inhibition. This document provides a detailed protocol for utilizing Western blotting to analyze changes in histone acetylation levels in response to treatment with this compound and its active counterpart.
Signaling Pathway of p300/CBP Inhibition
The histone acetyltransferases p300 and CBP play a central role in chromatin remodeling and gene activation. They are recruited to gene promoters and enhancers by transcription factors, where they acetylate histone tails, primarily on H3K18 and H3K27. This acetylation creates a more open chromatin structure, allowing for the binding of transcriptional machinery and subsequent gene expression. Inhibitors like CPI-1612 compete with the natural cofactor acetyl-CoA for the active site of p300/CBP, thereby preventing histone acetylation. This leads to a more condensed chromatin state and repression of target gene expression.
Caption: Mechanism of p300/CBP Inhibition by CPI-1612.
Quantitative Data Summary
The following table summarizes the inhibitory activity of CPI-1612. This compound is expected to have significantly weaker or no inhibitory activity.
| Compound | Target | Assay | IC50 (nM) | Reference |
| CPI-1612 | EP300 HAT | Biochemical Assay | 8.1 | [3] |
| CPI-1612 | Full-length EP300 | Biochemical Assay | <0.5 | [3] |
| CPI-1612 | Full-length CBP | Biochemical Assay | 2.9 | [3] |
| CPI-1612 | H3K18Ac | JEKO-1 Cell Proliferation | 14 | [3] |
Experimental Protocols
This protocol outlines the steps for treating cells with this compound, extracting histones, and performing a Western blot to analyze histone acetylation levels.
Experimental Workflow
Caption: Western Blot Workflow for Histone Acetylation.
Detailed Methodology
1. Cell Culture and Treatment with this compound
-
Seed cells at an appropriate density in culture plates to achieve 70-80% confluency at the time of treatment.
-
Prepare stock solutions of this compound and its active enantiomer, CPI-1612, in DMSO.
-
Treat cells with varying concentrations of this compound and CPI-1612 (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
2. Histone Extraction (Acid Extraction Method) [4][5][6]
-
Wash cells twice with ice-cold PBS.
-
Harvest cells by scraping and pellet by centrifugation at 1,000 rpm for 5 minutes at 4°C.[4]
-
Resuspend the cell pellet in TEB buffer (PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN3) and incubate on ice for 10 minutes with gentle stirring to lyse the cells.[4]
-
Centrifuge at 3,000 rpm for 5 minutes at 4°C to pellet the nuclei.[4]
-
Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4.[7] Incubate on ice for 30 minutes or overnight at 4°C with rotation.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C to pellet the debris.[4]
-
Transfer the supernatant containing the histones to a new tube.
-
Precipitate the histones by adding 8 volumes of ice-cold acetone (B3395972) and incubating at -20°C overnight.[4][5]
-
Centrifuge to pellet the histones, wash with ice-cold acetone, and air-dry the pellet.[5]
-
Resuspend the histone pellet in distilled water.[5]
3. Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
4. SDS-PAGE
-
Prepare protein samples by mixing with 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (10-20 µg) onto a 15% SDS-polyacrylamide gel to resolve the low molecular weight histones.[7][8]
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120V until the dye front reaches the bottom.[7]
5. Western Blot Transfer
-
Transfer the separated proteins from the gel to a 0.2 µm polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The smaller pore size is crucial for retaining the small histone proteins.
-
Perform the transfer at 100V for 60-90 minutes in a wet transfer system or according to the manufacturer's protocol for a semi-dry system.[7]
-
Verify the transfer efficiency by staining the membrane with Ponceau S.[7]
6. Immunodetection
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-acetyl-Histone H3 (Lys27)
-
Anti-acetyl-Histone H3 (Lys18)
-
Anti-Histone H3 (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.[8]
7. Signal Detection and Analysis
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated histone bands to the total histone H3 bands to account for loading differences.[9]
References
- 1. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 5. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.org [mdanderson.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(R,R)-CPI-1612 solubility and stability issues
Welcome to the technical support center for (R,R)-CPI-1612. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is the inactive isomer of CPI-1612 and is often used as a negative control in experiments.[1] CPI-1612 is a potent and orally active inhibitor of the EP300/CBP histone acetyltransferase (HAT).[2][3] It works by competitively binding to the acetyl-CoA binding site of EP300 and CBP, leading to the inhibition of histone acetylation, which in turn affects gene transcription.[4] This makes it a valuable tool for studying the roles of EP300 and CBP in various biological processes, including cancer.[4]
Q2: I am observing precipitation when preparing my stock solution in DMSO. What could be the cause?
This is a common issue that can be attributed to the hygroscopic nature of DMSO. DMSO readily absorbs moisture from the air, and this absorbed water can significantly reduce the solubility of this compound.[2][3]
Troubleshooting Steps:
-
Use fresh, anhydrous DMSO: Always use a newly opened bottle of anhydrous or molecular biology grade DMSO.
-
Proper storage of DMSO: Store DMSO in a tightly sealed container in a dry environment.
-
Ultrasonication: If you still observe precipitation, brief ultrasonication can help to dissolve the compound.[2][5]
Q3: My compound seems to have lost activity. How should I be storing it?
Proper storage is critical for maintaining the stability and activity of this compound. Improper storage can lead to degradation of the compound.
Storage Recommendations:
-
Powder: Store the solid form of this compound at -20°C for up to 3 years.
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1][2]
Q4: I am having trouble dissolving this compound for my in vivo animal studies. What is the recommended formulation?
Directly dissolving this compound in aqueous solutions is challenging due to its low water solubility.[3] A common approach for oral administration involves a multi-step process to create a stable formulation.
Recommended In Vivo Formulation: A typical formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[5] For detailed steps, please refer to the Experimental Protocols section. For subcutaneous or intraperitoneal injections, a formulation with DMSO and corn oil can be used.[1][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution | Hygroscopic DMSO (absorbed moisture) | Use fresh, anhydrous DMSO.[3] Briefly sonicate the solution.[2][5] |
| Inconsistent Experimental Results | Improper storage leading to degradation. Repeated freeze-thaw cycles of stock solution. | Aliquot stock solutions into single-use vials. Store at -80°C for long-term storage and -20°C for short-term.[1][2] |
| Low Potency in Cellular Assays | Incorrect final concentration due to solubility issues. | Prepare a high-concentration stock in 100% DMSO and then dilute it in culture media. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). |
| Difficulty Dissolving for In Vivo Use | Low aqueous solubility. | Use a co-solvent system such as DMSO, PEG300, and Tween-80 in saline for oral administration, or DMSO in corn oil for other routes.[1][5] |
Quantitative Data Summary
Solubility Profile
| Solvent | Concentration | Observations |
| DMSO | 230 mg/mL (510.51 mM) | Requires sonication; hygroscopic nature of DMSO can impact solubility.[2][5] |
| DMSO | 90 mg/mL (199.76 mM) | Use fresh DMSO as moisture can reduce solubility.[3] |
| Ethanol | 90 mg/mL | - |
| Water | Insoluble | [3] |
| 10% DMSO in Corn oil | ≥ 5 mg/mL (11.10 mM) | Clear solution.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in saline | ≥ 5 mg/mL (11.10 mM) | Clear solution.[5] |
Stability and Storage
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| Stock Solution in Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| Stock Solution in Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound (MW: 450.54 g/mol ), add 222 µL of DMSO.
-
Dissolve: Vortex the solution and, if necessary, sonicate briefly until the compound is completely dissolved.
-
Store: Aliquot the stock solution into single-use vials and store at -80°C.
Preparation of an In Vivo Formulation for Oral Administration
This protocol is for preparing a 1 mg/mL solution:
-
Prepare Stock: Prepare a concentrated stock solution in DMSO (e.g., 20 mg/mL).
-
Initial Dilution: In a sterile tube, add 50 µL of the 20 mg/mL DMSO stock solution.
-
Add Co-solvents: Add 400 µL of PEG300 and mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 and mix until the solution is clear.
-
Final Dilution: Add 500 µL of saline to reach a final volume of 1 mL. The final concentration will be 1 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.
-
Use Immediately: This formulation should be used immediately for optimal results.[3]
Visual Diagrams
Caption: Simplified signaling pathway of EP300/CBP and the inhibitory action of CPI-1612.
Caption: Workflow for preparing this compound stock and in vivo working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Avoiding off-target effects with (R,R)-CPI-1612
Welcome to the technical support center for (R,R)-CPI-1612. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and how to avoid potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and orally bioavailable inhibitor of the histone acetyltransferase (HAT) domains of EP300 and CBP (also known as KAT3A/3B).[1][2] It functions as an acetyl-CoA competitive inhibitor, binding to the acetyl-CoA binding site of these enzymes.[1][3] By blocking the catalytic activity of EP300/CBP, this compound prevents the acetylation of histone and non-histone protein substrates, which plays a crucial role in regulating gene transcription.[1]
Q2: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound can be dissolved in DMSO.[4][5] For in vivo studies, specific formulation protocols are available to prepare a suspended or clear solution suitable for oral administration.[5][6] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[4]
Q3: What are the recommended storage conditions for this compound?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[6]
Q4: Is this compound selective for EP300/CBP?
Yes, this compound is a highly selective inhibitor of EP300/CBP HAT activity.[1] However, like any small molecule inhibitor, it can exhibit off-target effects at higher concentrations.
Q5: What is the difference between CPI-1612 and this compound?
This compound is the specific stereoisomer of CPI-1612 that is the active inhibitor of EP300/CBP.[7] It is common in the literature for "CPI-1612" to refer to the active (R,R)-isomer. For rigorous experimental control, the (S,S)-isomer can be used as a negative control.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lower than expected in vitro potency (higher IC50). | 1. Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. High cell density: Insufficient amount of inhibitor per cell. 3. High protein concentration in media: Binding of the compound to serum proteins. 4. Cellular acetyl-CoA concentration: As a competitive inhibitor, its potency is influenced by intracellular acetyl-CoA levels.[3][8] | 1. Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store as recommended (-80°C for long-term). 2. Optimize cell seeding density. 3. Consider using reduced-serum media for the duration of the treatment, if compatible with your cell line. 4. Be aware that cell types with higher metabolic activity might have higher acetyl-CoA levels, potentially requiring higher concentrations of the inhibitor. |
| Significant cytotoxicity observed at expected on-target concentrations. | 1. Off-target effects: At higher concentrations, this compound may inhibit other cellular processes. 2. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. 3. Cell line sensitivity: Some cell lines may be particularly sensitive to the inhibition of EP300/CBP, leading to rapid cell death. | 1. Perform dose-response experiments to determine the optimal concentration for on-target effects with minimal toxicity. Use the lowest effective concentration. Consider using a negative control isomer, (S,S)-CPI-1612, to distinguish on-target from off-target toxicity. 2. Ensure the final DMSO concentration in your cell culture media is low (typically <0.1%). 3. Review the literature for expected responses of your cell line to EP300/CBP inhibition. |
| Inconsistent results in animal studies. | 1. Improper formulation: Precipitation of the compound leading to inaccurate dosing. 2. Poor bioavailability in the chosen animal model: Pharmacokinetics can vary between species.[5][6] 3. Timing of administration and sample collection: The compound has a defined pharmacokinetic profile.[5][6] | 1. Strictly follow the recommended formulation protocols. Ensure the solution is homogenous before each administration.[5][6] 2. Be aware that while this compound has good oral bioavailability in mice and dogs, it is limited in rats.[5][6] Select the appropriate animal model based on the provided pharmacokinetic data. 3. Design your experiment based on the known pharmacokinetic profile (e.g., Tmax) to ensure target engagement at the time of sample collection.[6] |
| Difficulty dissolving the compound. | Moisture in DMSO: The solubility of this compound is reduced in the presence of moisture.[4] | Use fresh, anhydrous DMSO to prepare stock solutions.[4] If precipitation is observed in a prepared solution, gentle warming and/or sonication may aid dissolution.[6] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 / EC50 | Cell Line | Reference |
| EP300 HAT (biochemical) | 8.0 nM, 8.1 nM | - | [4][6] |
| Full-length EP300 | <0.5 nM | - | [5][6] |
| Full-length CBP | 2.9 nM | - | [5][6] |
| H3K18Ac MSD | 14 nM | - | [5][6] |
| JEKO-1 cell proliferation | <7.9 nM | JEKO-1 | [5][6] |
| HCT-116 cell proliferation | 0.014 µM | HCT-116 | [6] |
Table 2: Select Off-Target and CYP Inhibition Profile of this compound
| Target | IC50 | Reference |
| hERG binding | 10.4 µM | [5][6] |
| CYP2C8 | 1.9 µM | [5][6] |
| CYP2C19 | 2.7 µM | [5][6] |
Table 3: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose (mg/kg) | Route | T1/2 (h) | F% | Reference |
| Mouse | 1 (IV), 5 (PO) | IV, PO | 0.98 | 79 | [5][6] |
| Rat | 1.0 (IV), 5.0 (PO) | IV, PO | 1.2 | 9 | [6] |
| Dog | 0.5 (IV), 1.0 (PO) | IV, PO | 5.5 | 71 | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Oral Administration (Suspended Solution)
This protocol yields a 5 mg/mL suspended solution.
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until even.
-
Add 50 µL of Tween-80 to the mixture and mix until even.
-
Add 450 µL of saline to adjust the final volume to 1 mL.
-
Use the freshly prepared suspended solution for oral administration.[6]
Protocol 2: Western Blot Analysis of Histone Acetylation
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound for the desired duration.
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-H3K27, anti-acetyl-H3K18) and a loading control (e.g., anti-total Histone H3).
-
Detection: Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting negative results with (R,R)-CPI-1612 control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R,R)-CPI-1612 as a negative control in their experiments. The information is tailored to help interpret unexpected or negative results and ensure the rigorous application of this chemical probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
A1: this compound is the inactive enantiomer (isomer) of CPI-1612.[1][2] The active compound, CPI-1612, is a highly potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[3][4][5] Because this compound is chemically identical to the active inhibitor in terms of physical properties but is designed to be inactive against the target proteins, it serves as an ideal negative control.[6] Its use helps to confirm that the observed biological effects of CPI-1612 are due to the specific inhibition of EP300/CBP and not due to off-target effects or the general chemical structure of the compound.
Q2: At what concentration should I use this compound?
A2: As a general principle, the negative control should be used at the same concentration as the active probe, CPI-1612.[7] The recommended concentration for cellular use of CPI-1612 is around 50 nM for inhibition of histone acetylation marks like H3K18ac.[8] Therefore, a starting concentration of 50 nM for this compound is recommended. However, it is always best practice to perform a dose-response experiment for both the active compound and the negative control to determine the optimal concentrations for your specific experimental system.
Q3: What are the known off-targets of the active probe, CPI-1612?
A3: CPI-1612 has been shown to be highly selective for EP300/CBP. It displayed no inhibitory activity against a panel of seven other HATs (Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, and GCN5L2).[3][9] In a broader safety screen, it showed weak activity in a hERG binding assay (IC50 = 10.4 μM) and moderate inhibition of some cytochrome P450 enzymes, specifically CYP2C8 (IC50 = 1.9 μM) and CYP2C19 (IC50 = 2.7 μM).[8][9] These off-target activities occur at concentrations significantly higher than those needed for EP300/CBP inhibition.
Troubleshooting Guide: Interpreting Unexpected Results
Problem 1: I am observing a phenotypic effect with my this compound control.
This is a critical observation that suggests a potential off-target effect or a confounding variable in your experiment. Here's how to troubleshoot this issue:
-
Possible Cause 1: Off-target activity of this compound. While designed to be inactive against EP300/CBP, the small chemical modifications that render it inactive on the primary target might not prevent it from binding to other, unrelated proteins (off-targets).[6]
-
Troubleshooting Steps:
-
Confirm the Identity and Purity of Your Compound: Ensure the vial labeled this compound is indeed the correct compound and is of high purity. Contamination with the active CPI-1612 is a potential issue.
-
Perform a Dose-Response Curve: Test a range of concentrations for both CPI-1612 and this compound. An off-target effect of the control may have a different potency profile than the on-target effect of the active probe.
-
Use an Orthogonal Control: Employ a structurally different EP300/CBP inhibitor and its corresponding inactive control (if available) to see if the phenotype is replicated.[10] For example, the chemical probe A-485 and its inactive analogue A-486 could be considered.[11]
-
Consult Literature for Known Off-Targets: Review literature for any newly identified off-targets of this chemical class.
-
-
-
Possible Cause 2: Non-specific effects or cytotoxicity. At higher concentrations, many small molecules can cause non-specific effects on cells, such as membrane disruption or general toxicity.
-
Troubleshooting Steps:
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your primary experiment to ensure that the observed phenotype is not simply a result of cell death.
-
Lower the Concentration: If possible, use the lowest effective concentration of the active probe and its control.
-
-
Problem 2: The this compound control seems to enhance or alter the effect of the active CPI-1612.
This could indicate a complex biological response or a shared off-target that is modulated by both compounds.
-
Possible Cause: Shared off-target with different modes of action. Both enantiomers might bind to the same off-target but have different functional consequences (e.g., one is an inhibitor, the other a partial agonist).
-
Troubleshooting Steps:
-
Combined Dosing Experiments: Perform experiments where cells are treated with a fixed concentration of CPI-1612 and varying concentrations of this compound to characterize the interaction.
-
Target Deconvolution Studies: If the phenotype is robust and reproducible, advanced techniques like proteomics or transcriptomics could help identify the unexpected pathways being modulated.
-
-
Data Summary
The following table summarizes the key inhibitory concentrations for the active probe CPI-1612. The this compound is expected to be significantly less potent or inactive at these concentrations for the primary targets.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| CPI-1612 | EP300 | Histone Acetyltransferase (HAT) SPA | 8.1 nM | [3][4] |
| CPI-1612 | EP300 | Full-length biochemical assay | 0.5 nM | [8] |
| CPI-1612 | H3K18Ac reduction in HCT-116 cells | Cellular Target Engagement | 14 nM (EC50) | [3] |
| CPI-1612 | JEKO-1 cell growth inhibition | Cellular Proliferation | <7.9 nM (GI50) | [3] |
| CPI-1612 | hERG | Binding Assay | 10.4 µM | [8][9] |
| CPI-1612 | CYP2C8 | Inhibition Assay | 1.9 µM | [8][9] |
| CPI-1612 | CYP2C19 | Inhibition Assay | 2.7 µM | [8][9] |
Experimental Protocols
Protocol 1: Cellular Target Engagement Assay via Western Blot for Histone Acetylation
This protocol is designed to verify the on-target activity of CPI-1612 and the inactivity of this compound by measuring the acetylation of a known EP300/CBP substrate, Histone H3 at lysine (B10760008) 18 (H3K18Ac).
-
Cell Culture: Plate cells (e.g., HCT-116) at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of CPI-1612 and this compound (e.g., 1 nM to 10 µM) in cell culture media. Include a vehicle control (e.g., DMSO).
-
Incubation: Replace the media on the cells with the media containing the compounds and incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against acetyl-Histone H3 (Lys18).
-
Incubate with a primary antibody for a loading control (e.g., total Histone H3 or beta-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities for H3K18Ac and the loading control. Normalize the H3K18Ac signal to the loading control. The signal for H3K18Ac should decrease with increasing concentrations of CPI-1612 but should remain unchanged with this compound treatment.
Visualizations
Caption: Signaling pathway of EP300/CBP and points of intervention by CPI-1612.
References
- 1. immunomart.com [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. probechem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe CPI-1612 | Chemical Probes Portal [chemicalprobes.org]
- 9. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing (R,R)-CPI-1612 Dosage for In Vivo Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing (R,R)-CPI-1612 dosage for in vivo experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, often referred to as CPI-1612, is a potent and selective inhibitor of the histone acetyltransferase (HAT) activity of the highly homologous proteins EP300 and CREB binding protein (CBP).[1][2] These proteins are crucial transcriptional co-regulators that acetylate histone and non-histone proteins, playing a central role in regulating gene transcription. By inhibiting the HAT activity of EP300/CBP, CPI-1612 can modulate the expression of genes involved in various cellular processes, including those implicated in cancer.[3]
Q2: What is a recommended starting dosage for in vivo experiments in mice?
Based on published studies, a common and effective oral dosage of CPI-1612 in mouse xenograft models is 0.5 mg/kg, administered twice daily (BID) .[4] This dosage has been shown to achieve significant tumor growth inhibition.[1][4] Another study in an ER+ breast cancer model used doses of 0.25 mg/kg and 0.5 mg/kg (PO, BID).[5] The selection of the initial dose should also consider the specific tumor model and experimental endpoint.
Q3: How should I prepare this compound for oral administration in mice?
Two common vehicle formulations for oral gavage of CPI-1612 are:
-
Suspension: A frequently used formulation involves suspending CPI-1612 in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is recommended to add each solvent sequentially and use sonication to ensure a uniform suspension.[4]
-
Solution in Corn Oil: Another option is to dissolve CPI-1612 in a vehicle of 10% DMSO and 90% corn oil.[4]
The choice of vehicle may depend on the desired properties of the formulation and the specific experimental requirements.
Q4: What are the known pharmacokinetic properties of CPI-1612?
CPI-1612 exhibits good oral bioavailability in mice and dogs.[1] It is also known to be brain-penetrant, which is an important consideration for studies involving the central nervous system.[1][4] Pharmacokinetic parameters from a study in mice at a 5 mg/kg oral dose showed a bioavailability (F%) of 79%.[1][4]
Q5: Are there any known toxicities or adverse effects associated with CPI-1612?
The available literature from the search results does not provide specific details on in vivo toxicity studies or adverse effects at the tested dosages. As with any experimental compound, it is crucial for researchers to conduct their own tolerability studies and closely monitor animal health throughout the experiment.
Data Summary Tables
Table 1: In Vivo Efficacy of CPI-1612 in a JEKO-1 Xenograft Model
| Parameter | Value | Reference |
| Animal Model | C57B6 mice with JEKO-1 cells | [4] |
| Dosage | 0.5 mg/kg | [4] |
| Administration | Oral (PO), twice a day (BID) | [4] |
| Treatment Duration | 4 weeks | [4] |
| Result | 67% Tumor Growth Inhibition (TGI) | [1][4] |
Table 2: In Vivo Efficacy of CPI-1612 in an MCF7 Xenograft Model
| Parameter | Value | Reference |
| Animal Model | Female Balb/c nude mice with MCF7 cells | [5] |
| Dosages | 0.25 mg/kg and 0.5 mg/kg | [5] |
| Administration | Oral (PO), twice a day (BID) | [5] |
| Treatment Duration | 21 days | [5] |
| Result | Dose-dependent tumor growth inhibition | [5] |
Experimental Protocols
Protocol 1: Preparation of CPI-1612 Formulation (Suspension)
-
Weigh the required amount of CPI-1612 powder.
-
Prepare a stock solution in DMSO.
-
For the final formulation, sequentially add the following components, ensuring thorough mixing after each addition:
-
10% of the final volume from the DMSO stock solution.
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with saline.
-
-
Use an ultrasonic bath to ensure a homogenous suspension before administration.
Protocol 2: Oral Administration in Mice
-
Ensure the CPI-1612 formulation is at room temperature and properly suspended.
-
Administer the formulation to mice via oral gavage using an appropriate gauge needle.
-
The dosing volume should be calculated based on the individual animal's body weight.
-
For a twice-daily (BID) dosing schedule, administrations should be spaced approximately 12 hours apart.
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for in vivo experiments.
References
Potential artifacts of using (R,R)-CPI-1612 in assays
Welcome to the technical support center for (R,R)-CPI-1612. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP).[1][2][3] It acts as an acetyl-CoA competitive inhibitor, preventing the transfer of acetyl groups to histone and non-histone protein substrates.[2] This inhibition of p300/CBP HAT activity leads to a reduction in histone acetylation, particularly at sites like H3K18 and H3K27, which are critical for transcriptional regulation.[1][4]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C for up to 3 years, or in a solvent at -80°C for up to one year.[5] Stock solutions are typically prepared in DMSO.[5] It is important to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[5] For in vivo studies, specific formulation protocols are available and should be followed closely to ensure solubility and bioavailability.[4]
Q3: What are the known off-target effects of this compound?
This compound is highly selective for p300/CBP over other HAT families.[2] However, some off-target activities have been reported at higher concentrations. These include weak binding to the hERG channel (IC50 = 10.4 µM) and moderate inhibition of the cytochrome P450 enzymes CYP2C8 (IC50 = 1.9 µM) and CYP2C19 (IC50 = 2.7 µM).[4] These off-target effects are generally observed at concentrations significantly higher than those required for p300/CBP inhibition in cellular assays.
Troubleshooting Guides
Biochemical Assays (In Vitro HAT Assays)
Issue 1: Higher than expected IC50 value or lack of inhibition.
-
Potential Cause 1: Reagent Quality.
-
Troubleshooting:
-
Acetyl-CoA Degradation: Acetyl-CoA is unstable, particularly in aqueous solutions with a pH above 8.0.[6] Prepare fresh acetyl-CoA solutions for each experiment and store stock solutions at -80°C in a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.0).[6]
-
Enzyme Activity: Ensure the p300/CBP enzyme is active. Use a positive control inhibitor (if available) to verify enzyme function. Avoid repeated freeze-thaw cycles of the enzyme.
-
-
-
Potential Cause 2: Assay Conditions.
-
Troubleshooting:
-
Incubation Time: As a covalent inhibitor, the inhibitory activity of this compound is time-dependent.[7][8] Ensure a sufficient pre-incubation time of the enzyme with the inhibitor before adding the substrate. The required pre-incubation time may need to be optimized for your specific assay conditions.
-
Buffer Components: High concentrations of reducing agents like DTT can potentially interfere with some assay readouts, although they are often necessary for enzyme stability.[6] If using a fluorescence-based assay, check for autofluorescence of buffer components.
-
-
Issue 2: High background signal or assay interference.
-
Potential Cause 1: Fluorescence Interference.
-
Troubleshooting:
-
This compound contains an aminopyridine scaffold, and aminopyridine derivatives can exhibit fluorescent properties.[9][10][11][12] This can lead to a high background signal in fluorescence-based assays.
-
Run a control: Measure the fluorescence of this compound alone at the assay concentration in the assay buffer.
-
Use an alternative detection method: If interference is significant, consider using a non-fluorescent detection method, such as a radioactive filter-binding assay or a luminescence-based assay.
-
-
-
Potential Cause 2: Compound Aggregation.
-
Troubleshooting:
-
At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.
-
Include a detergent: Assays should ideally contain a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent aggregation.[6]
-
Check for concentration-dependence: Non-specific inhibition due to aggregation often shows a very steep dose-response curve.
-
-
Cell-Based Assays
Issue 1: Inconsistent results in cell viability assays (e.g., CellTiter-Glo).
-
Potential Cause 1: Assay Timing and Compound Stability.
-
Troubleshooting:
-
The half-life of this compound in your specific cell culture media may influence the effective concentration over a long incubation period.
-
For multi-day proliferation assays, consider replenishing the compound with fresh media at regular intervals.
-
-
-
Potential Cause 2: Interference with Luminescence.
Issue 2: Difficulty detecting changes in histone acetylation by Western blot.
-
Potential Cause 1: Insufficient Target Engagement.
-
Troubleshooting:
-
Dose and Time: Ensure you are using an appropriate concentration and treatment time to observe changes in histone acetylation. A time-course and dose-response experiment is recommended to determine the optimal conditions for your cell line.
-
Cellular Uptake: While this compound is orally bioavailable, its uptake can vary between different cell lines.
-
-
-
Potential Cause 2: Poor Antibody Quality or Western Blot Technique.
-
Troubleshooting:
-
Antibody Validation: Use a well-validated antibody for the specific histone acetylation mark you are investigating.
-
Histone Extraction: Histones are basic proteins and may require specific extraction protocols (e.g., acid extraction) for optimal resolution on SDS-PAGE.[18]
-
Gel Percentage: Use a higher percentage polyacrylamide gel (e.g., 15-18%) for better separation of low molecular weight histones.[19][20]
-
Loading Control: Use a total histone H3 or other appropriate loading control to normalize your results.[18] Be aware that some treatments can alter the expression of common housekeeping genes.
-
-
Data Summary
| Parameter | This compound | Reference |
| Target | p300/CBP | [2][3] |
| Mechanism of Action | Acetyl-CoA Competitive Inhibitor | [2] |
| p300 IC50 (biochemical) | <0.5 nM (full length) | [4] |
| CBP IC50 (biochemical) | 2.9 nM (full length) | [4] |
| H3K18Ac EC50 (cellular) | 14 nM (HCT-116 cells) | [4] |
| JEKO-1 Cell Proliferation GI50 | <7.9 nM | [4] |
| hERG IC50 | 10.4 µM | [4] |
| CYP2C8 IC50 | 1.9 µM | [4] |
| CYP2C19 IC50 | 2.7 µM | [4] |
Experimental Protocols
Protocol 1: In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is a general guideline and may require optimization for specific enzymes and substrates.
-
Prepare Reagents:
-
HAT Assay Buffer: 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT.
-
p300/CBP Enzyme: Dilute to the desired concentration in HAT Assay Buffer.
-
Histone Substrate: Use recombinant histone H3 or a relevant peptide substrate. Dilute in HAT Assay Buffer.
-
This compound: Prepare a 10 mM stock in DMSO. Serially dilute in DMSO to create a concentration range.
-
Acetyl-CoA: Prepare a fresh stock solution in water or a slightly acidic buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of diluted this compound or DMSO (vehicle control) to the assay wells.
-
Add 10 µL of p300/CBP enzyme solution to each well.
-
Pre-incubate for 30 minutes at room temperature to allow for covalent modification.
-
Add 8 µL of the histone substrate solution.
-
Initiate the reaction by adding 5 µL of Acetyl-CoA.
-
Incubate for 1-2 hours at 30°C.
-
Stop the reaction according to the detection method manufacturer's instructions.
-
-
Detection:
-
The reaction can be quantified using various methods, including radioactive filter binding assays, fluorescence-based assays, or luminescence-based assays that measure the production of CoA.[21]
-
Protocol 2: Western Blot for Histone Acetylation
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time period (e.g., 6, 12, 24 hours).
-
-
Histone Extraction (Acid Extraction Method):
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Isolate the nuclear pellet by centrifugation.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation.[18]
-
Centrifuge to pellet debris and precipitate the histones from the supernatant with trichloroacetic acid.
-
Wash the histone pellet with acetone (B3395972) and air dry.
-
Resuspend the histone pellet in water.
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
Western Blotting:
-
Separate 15-20 µg of histone extract on a 15% SDS-PAGE gel.[18]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K27) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.[18]
-
Visualizations
Caption: Simplified signaling pathway showing the role of p300/CBP and the point of inhibition by this compound.
Caption: General experimental workflow for an in vitro HAT inhibition assay.
Caption: A logical troubleshooting workflow for common issues with this compound.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. CellTiter-Glo® 2.0 Assay Technical Manual [worldwide.promega.com]
- 17. device.report [device.report]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 21. bioscience.co.uk [bioscience.co.uk]
(R,R)-CPI-1612 not showing expected inactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (R,R)-CPI-1612, a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent, orally active inhibitor of the EP300/CBP histone acetyltransferases (HATs).[1][2] It functions as an acetyl-CoA competitive inhibitor, preventing the transfer of acetyl groups to histone and non-histone protein substrates.[3] This inhibition of acetylation, particularly of histone 3 at lysine (B10760008) 27 (H3K27Ac), leads to downstream effects on gene transcription and has demonstrated anti-tumor activity.[1][4]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, the stock solution of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q3: What are the reported in vitro potencies of this compound?
The inhibitory activity of CPI-1612 has been characterized in various assays, as summarized in the table below.
| Assay Type | Target/Cell Line | IC50 Value |
| Biochemical Assay | EP300 HAT | 8.1 nM[1] |
| Biochemical Assay | Full-length EP300 | <0.5 nM[1][5] |
| Biochemical Assay | Full-length CBP | 2.9 nM[1][5] |
| Cellular Assay (H3K18Ac MSD) | JEKO-1 cells | 14 nM[1][5] |
| Cell Proliferation Assay | JEKO-1 cells | <7.9 nM[1][5] |
Q4: Has this compound shown efficacy in in vivo models?
Yes, in a JEKO-1 mantle cell lymphoma xenograft model, oral administration of CPI-1612 at 0.5 mg/kg twice daily resulted in a 67% tumor growth inhibition.[1][5] This was accompanied by a reduction of H3K27Ac in plasma and H3K18Ac in the tumor.[1]
Troubleshooting Guide
Issue: this compound is not showing the expected inhibitory activity in my experiments.
This guide provides a systematic approach to troubleshooting potential reasons for the lack of expected activity of this compound.
Step 1: Verify Compound Integrity and Handling
Question: Could the compound have degraded or been improperly prepared?
-
Solution:
-
Storage: Confirm that the compound has been stored at the recommended temperature (-80°C or -20°C) and is within the recommended shelf life.[1]
-
Solubility: Ensure the compound is fully dissolved. CPI-1612 is soluble in DMSO.[2][5] For in vivo studies, specific formulation protocols using solvents like PEG300, Tween-80, and saline or corn oil are recommended.[1][2] If precipitation is observed, gentle heating or sonication may aid dissolution.[1]
-
Fresh Preparations: For cellular and in vivo experiments, it is best to use freshly prepared working solutions.[1]
-
Step 2: Review Experimental Design and Controls
Question: Is my experimental setup appropriate to observe the effects of CPI-1612?
-
Solution:
-
Cellular Context: The activity of CPI-1612 can be cell-line dependent. Ensure your chosen cell line expresses EP300/CBP and that the pathway you are investigating is regulated by their HAT activity.
-
Positive Controls: Include a positive control compound with a similar mechanism of action if possible.
-
Negative Controls: Use a vehicle-only control (e.g., DMSO) to account for solvent effects.
-
Dose-Response: Perform a dose-response experiment covering a broad range of concentrations (e.g., from low nanomolar to micromolar) to determine the optimal effective concentration in your system.
-
Time Course: The effects of HAT inhibition on downstream events like gene transcription and protein expression may take time to manifest. Conduct a time-course experiment to identify the optimal treatment duration.
-
Step 3: Assess Target Engagement and Downstream Effects
Question: How can I confirm that CPI-1612 is engaging its target in my experimental system?
-
Solution:
-
Western Blotting: A primary readout for CPI-1612 activity is the reduction of histone acetylation marks. Perform a western blot to assess the levels of H3K18Ac and H3K27Ac, which are known to be reduced by CPI-1612.[1]
-
Gene Expression Analysis (RT-qPCR or RNA-seq): Inhibition of EP300/CBP can lead to changes in the expression of specific genes. Analyze the expression of known EP300/CBP target genes to confirm a biological response to the inhibitor.
-
Experimental Protocols
Protocol 1: In Vitro Western Blot for Histone Acetylation
-
Cell Seeding: Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-response of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extract onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against H3K18Ac, H3K27Ac, and a loading control (e.g., total Histone H3).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities and normalize the acetyl-histone signals to the total histone signal.
Protocol 2: In Vivo Tumor Xenograft Study
-
Animal Model: Use an appropriate immunodeficient mouse model (e.g., C57B6 mice) for your chosen cancer cell line (e.g., JEKO-1).[5]
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach a specified size, randomize the mice into treatment and control groups.
-
Compound Formulation and Administration:
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like H3K18Ac by western blot).
-
-
Pharmacodynamic Analysis:
-
Collect plasma and tumor tissue at specified time points after the final dose to assess the levels of H3K27Ac and H3K18Ac.[1]
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting EP300/CBP HAT activity.
Caption: Troubleshooting workflow for unexpected inactivity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Navigating Inconsistent Results with (R,R)-CPI-1612: A Technical Support Guide
Researchers and drug development professionals utilizing the EP300/CBP histone acetyltransferase (HAT) inhibitor, CPI-1612, and its inactive diastereomer, (R,R)-CPI-1612, may occasionally encounter variability in their experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound and why is it used in experiments?
This compound is the inactive diastereomer of CPI-1612, a potent and selective inhibitor of the histone acetyltransferases EP300 and CBP.[1] It is designed to be used as a negative control in experiments to help ensure that the observed effects of CPI-1612 are due to its intended on-target activity and not a result of off-target effects or non-specific compound activity.[2]
Q2: I'm observing unexpected activity with my this compound control. Is this possible?
While this compound is designed to be inactive, unexpected activity in long-duration experiments, such as cell viability assays, may occur. One potential reason for this is the racemization of the compound over time, where the inactive (R,R) form may convert to the active (S,S) form, leading to apparent activity.[1]
Q3: How can I minimize the risk of compound racemization in my experiments?
To minimize the risk of racemization, it is advisable to use the shortest possible incubation times that are sufficient to observe the desired biological effect. For long-term experiments, consider replenishing the compound at regular intervals.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell-based assays.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Compound Solubility Issues | Prepare a high-concentration stock solution in 100% DMSO and ensure complete dissolution. The final DMSO concentration in cell culture media should be kept low (e.g., <0.5%) to avoid solvent toxicity.[3] Pre-warming the media before adding the compound can also aid solubility. |
| Cell Seeding Density | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding to maintain consistent cell numbers across wells. |
| Incubation Time | Standardize the timing of inhibitor addition and the total incubation duration across all plates and experiments. Be mindful of potential compound racemization in longer assays.[1] |
| Edge Effects | To mitigate evaporation from outer wells, which can concentrate the inhibitor, either avoid using these wells or fill them with sterile PBS or media. |
Issue 2: Lack of expected downstream signaling inhibition in Western Blots (e.g., no change in H3K27ac levels).
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for observing changes in histone acetylation. A 3-hour treatment is often sufficient to see direct effects on acetylation.[4] |
| Cell Line Specificity | Confirm that your chosen cell line expresses EP300/CBP and that the pathway is active. Not all cell lines are equally sensitive to EP300/CBP inhibition. |
| Antibody Quality | Validate the specificity and determine the optimal working concentration of your primary and secondary antibodies for detecting acetylated histones. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Acetylation
This protocol provides a general framework for assessing changes in histone acetylation marks, such as H3K27ac, following treatment with CPI-1612.
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with CPI-1612, this compound (as a negative control), and a vehicle control (e.g., DMSO) for the desired time (e.g., 3 hours).
-
Histone Extraction: Lyse cells and extract histones using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
Sample Preparation: Mix equal amounts of protein (15-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto a 15% SDS-polyacrylamide gel to resolve low molecular weight histones.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-Histone H3 (Lys27)). Also, probe a separate blot or strip and re-probe with an antibody against total histone H3 as a loading control.[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify band intensities using densitometry software and normalize the acetylated histone signal to the total histone signal.
Data Presentation
Table 1: In Vitro Potency of CPI-1612
| Assay | Cell Line | IC50 (nM) |
| EP300 HAT Inhibition | - | 8.1 |
| Full-length EP300 Inhibition | - | <0.5 |
| Full-length CBP Inhibition | - | 2.9 |
| H3K18Ac Inhibition | - | 14 |
| Cell Proliferation | JEKO-1 | <7.9 |
| Data sourced from MedchemExpress.[6] |
Table 2: Off-Target Activity of CPI-1612
| Target | IC50 (µM) |
| hERG | 10.4 |
| CYP2C8 | 1.9 |
| CYP2C19 | 2.7 |
| Data indicates weak to moderate off-target activity at significantly higher concentrations than its on-target potency.[1][6] |
Visualizations
Caption: EP300/CBP signaling pathway and the point of inhibition by CPI-1612.
Caption: A streamlined workflow for Western blot analysis of histone acetylation.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Validating the inactivity of (R,R)-CPI-1612 in new cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the inactivity of (R,R)-CPI-1612 in new cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is the inactive enantiomer of CPI-1612.[1] CPI-1612 is a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[2][3][4] As the inactive isomer, this compound serves as a crucial negative control in experiments to ensure that the observed effects of CPI-1612 are due to its specific inhibitory activity and not off-target effects or compound-specific artifacts.
Q2: What is the expected outcome when treating cells with this compound?
A2: It is expected that this compound will not exhibit significant biological activity at concentrations where CPI-1612 is active. Specifically, it should not inhibit the acetylation of histone H3 at lysine (B10760008) 18 (H3K18ac) or lysine 27 (H3K27ac), nor should it affect cell proliferation in sensitive cell lines.
Q3: In which cell lines has the active compound, CPI-1612, been shown to be effective?
A3: The active compound, CPI-1612, has demonstrated activity in various cell lines, including:
-
HCT-116 (human colorectal carcinoma)[2]
-
ER-positive breast cancer cell lines, such as MCF-7[5][6][7]
Q4: What are the key signaling pathways affected by the active inhibitor, CPI-1612?
A4: CPI-1612 inhibits the enzymatic activity of the transcriptional co-regulators EP300 and CBP.[4] These enzymes catalyze the acetylation of histone and non-histone proteins, playing a central role in the regulation of gene transcription.[4] Inhibition of EP300/CBP leads to a decrease in histone acetylation, particularly H3K18ac and H3K27ac, which are critical for active gene expression.
Caption: Signaling pathway inhibited by active CPI-1612.
Troubleshooting Guide: Unexpected Activity of this compound
This guide addresses the scenario where this compound shows unexpected activity in a new cell line.
Problem: this compound is causing a decrease in cell viability or a reduction in histone acetylation marks.
Caption: Troubleshooting workflow for this compound inactivity.
Step 1: Verify Compound Identity and Purity
-
Question: Could there have been a mix-up with the active compound, CPI-1612?
-
Action: Ensure that the vial is correctly labeled. If there is any doubt, re-order the compound from a reputable supplier.
-
Question: Is the compound pure?
-
Action: If possible, verify the purity of the compound using analytical methods such as HPLC-MS.
Step 2: Confirm Working Concentration
-
Question: Are the concentrations being used for this compound appropriate?
-
Action: this compound should be tested at the same concentrations as the active CPI-1612. Very high concentrations of any compound can lead to non-specific effects. We recommend using a concentration range where CPI-1612 shows clear activity.
Step 3: Review Experimental Protocol
-
Question: Are there any confounding variables in the experimental setup?
-
Action: Carefully review the experimental protocol for any potential issues, such as solvent effects (ensure the final DMSO concentration is consistent and low across all treatments), or issues with assay reagents.
Step 4: Assess Cell Line Characteristics
-
Question: Does the new cell line have any unique characteristics that might lead to sensitivity to this compound?
-
Action: While unlikely, some cell lines may have unique transporter expressions or metabolic pathways that could lead to unexpected compound sensitivity. Consider performing a broader toxicity screen to assess the general health of the cells in response to the compound.
Step 5: Investigate Potential Off-Target Effects
-
Question: Could the observed activity be due to an off-target effect specific to the new cell line?
-
Action: If the above steps do not resolve the issue, consider the possibility of a novel off-target effect. This would require more in-depth investigation, such as profiling the effects of this compound on other cellular pathways.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is for assessing the effect of this compound on cell proliferation.
Caption: Workflow for a cell viability assay.
Methodology:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and CPI-1612 in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the compounds and controls.
-
Incubate the plate for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curves.
Protocol 2: Western Blot for Histone Acetylation
This protocol is for assessing the effect of this compound on H3K18ac and H3K27ac levels.
Methodology:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with this compound, CPI-1612, and a vehicle control for 2-4 hours.
-
Harvest the cells and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against H3K18ac, H3K27ac, and a loading control (e.g., total Histone H3).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the histone acetylation marks to the total histone H3 levels.
Data Presentation
Table 1: Comparative IC50 Values for Cell Viability
| Cell Line | CPI-1612 IC50 (nM) | This compound IC50 (nM) |
| HCT-116 | 14[2] | > 10,000 |
| JEKO-1 | < 7.9[2] | > 10,000 |
| MCF-7 | < 100[5] | > 10,000 |
| New Cell Line X | User Determined | Expected > 10,000 |
Table 2: Western Blot Quantification of Histone Acetylation
| Treatment | H3K18ac (Normalized Intensity) | H3K27ac (Normalized Intensity) |
| Vehicle | 1.0 | 1.0 |
| CPI-1612 (100 nM) | 0.2 | 0.3 |
| This compound (100 nM) | 0.95 | 1.05 |
| This compound (1000 nM) | 0.92 | 0.98 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
How to address poor bioavailability of (R,R)-CPI-1612
Welcome to the technical support center for (R,R)-CPI-1612. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor oral bioavailability of this compound, particularly observed in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the active enantiomer of CPI-1612, a potent and orally active inhibitor of the histone acetyltransferase (HAT) activity of the transcriptional co-activators EP300 and CBP.[1][2][3] By inhibiting EP300/CBP, this compound prevents the acetylation of histone and non-histone proteins, which is a critical step in the activation of gene transcription for various cellular processes, including cell proliferation.[4][5] This inhibition of oncogenic transcription pathways underlies its anticancer activity.[3]
Q2: Why is the oral bioavailability of this compound a concern?
While CPI-1612 demonstrates good oral bioavailability in mice and dogs, its bioavailability is notably poor in rats.[1][6] This species-specific difference can pose significant challenges for preclinical development and the translation of efficacy studies. The primary factors contributing to poor oral bioavailability of compounds like CPI-1612 are often low aqueous solubility and/or insufficient permeability across the intestinal epithelium.[2]
Q3: What are the known physicochemical properties of CPI-1612?
Troubleshooting Guide: Addressing Poor Oral Bioavailability
This guide provides a systematic approach to identifying and overcoming the bioavailability challenges of this compound in your experiments.
Problem: Low and variable plasma exposure of this compound in rats after oral administration.
Initial Assessment: The first step is to determine the likely cause of poor absorption. Based on the known properties of CPI-1612, low aqueous solubility is a primary suspect.
Recommended Experimental Workflow:
Solution 1: Enhance Solubility and Dissolution Rate
If poor aqueous solubility is confirmed as the primary barrier, the following formulation strategies can be employed to increase the dissolution rate and extent of this compound in the gastrointestinal tract.
-
Amorphous Solid Dispersion (ASD): This involves dispersing the crystalline drug in a polymer matrix in an amorphous state. The high-energy amorphous form has a higher apparent solubility and dissolution rate compared to the stable crystalline form.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The drug remains in a solubilized state, which can enhance its absorption.
Solution 2: Address Permeability Issues
If in vitro assays suggest that low intestinal permeability contributes to the poor bioavailability, SEDDS can also be a viable strategy as the lipid components can enhance permeation across the intestinal membrane.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing an ASD for preclinical in vivo studies.
Materials:
-
This compound
-
Polymer carrier (e.g., HPMCAS-MF, PVP, Soluplus®)
-
Volatile organic solvent (e.g., acetone, methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Polymer and Drug Dissolution: Dissolve this compound and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in a suitable volatile organic solvent to form a clear solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and a controlled temperature.
-
Drying: Further dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the ASD to remove any residual solvent.
-
Milling: Gently mill the dried ASD into a fine powder.
-
Characterization:
-
Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Perform in vitro dissolution studies in simulated gastric and intestinal fluids to assess the improvement in dissolution rate and the extent of supersaturation compared to the crystalline drug.
-
-
In Vivo Formulation: For oral gavage in rats, the ASD powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose).
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop a liquid SEDDS formulation.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Excipient Screening: Determine the solubility of this compound in a range of oils, surfactants, and co-solvents to identify components that provide the highest solubility.
-
Phase Diagram Construction: Construct pseudo-ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying regions.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.
-
Add the required amount of this compound to the excipient mixture.
-
Gently heat (if necessary) and vortex until a clear, homogenous solution is obtained.
-
-
Characterization:
-
Self-Emulsification Time: Add a small volume of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated intestinal fluid) with gentle stirring and measure the time taken to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.
-
In Vitro Dissolution: Perform in vitro dissolution studies to evaluate the drug release profile from the SEDDS formulation.
-
-
In Vivo Administration: The liquid SEDDS can be filled into gelatin capsules for oral administration to rats.
Data Presentation
Table 1: Pharmacokinetic Parameters of CPI-1612 in Different Species [1][6]
| Species | Dose (IV) (mg/kg) | Dose (PO) (mg/kg) | Clearance (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (T1/2) (h) | Oral Bioavailability (F%) |
| Mouse | 1 | 5 | 3.8 | 2.0 | 0.98 | 79 |
| Rat | 1 | 5 | 2.6 | 1.8 | 1.2 | 9 |
| Dog | 0.5 | 1 | 0.42 | 3.7 | 5.5 | 71 |
Table 2: Solubility of CPI-1612 in Various Solvents [1][3][7]
| Solvent | Concentration |
| Water | Insoluble |
| DMSO | 90 - 230 mg/mL |
| Ethanol | 90 mg/mL |
| DMSO/Corn oil (1:9) | ≥ 3.25 mg/mL |
Mandatory Visualizations
EP300/CBP Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of (R,R)-CPI-1612 and Inactive Histone Acetyltransferase (HAT) Inhibitor Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor, (R,R)-CPI-1612, with its less active or inactive stereoisomer and other relevant inactive analogs. This document synthesizes experimental data to highlight the on-target efficacy of this compound and underscores the importance of utilizing appropriate negative controls in research.
Histone acetyltransferases p300 (EP300) and CREB-binding protein (CBP) are critical transcriptional co-regulators involved in a myriad of cellular processes, and their dysregulation is implicated in various diseases, including cancer.[1] Small molecule inhibitors of p300/CBP HAT activity, such as this compound, have emerged as valuable tools for both basic research and therapeutic development. This compound is a potent, selective, and orally bioavailable inhibitor of p300/CBP.[1][2] This guide focuses on the comparative analysis of this compound against its (S,S)-enantiomer and A-486, the inactive analog of the p300/CBP inhibitor A-485.
Quantitative Comparison of HAT Inhibitor Activity
The following table summarizes the in vitro potency of this compound in comparison to other active and inactive HAT inhibitors. The data clearly demonstrates the high potency of this compound and the significantly reduced activity of its (S,S)-enantiomer and other inactive analogs.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | EP300 | Biochemical HAT Assay | <0.5 | [3] |
| This compound | CBP | Biochemical HAT Assay | 2.9 | [3] |
| This compound | EP300 | TR-FRET Assay | 10.7 | [4][5] |
| (S,S)-CPI-1612 | EP300/CBP | Not specified | Used as an experimental control | [6] |
| A-485 | p300 | TR-FRET Assay | 9.8 | [7][8] |
| A-485 | CBP | TR-FRET Assay | 2.6 | [7][8] |
| A-486 | p300 | TR-FRET Assay | >10,000 | [7] |
| A-486 | CBP | TR-FRET Assay | 9,032 | [7] |
| iP300w | EP300 | TR-FRET Assay | 15.8 | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) HAT Assay
This assay measures the acetylation of a biotinylated histone peptide by the HAT domain of p300 or CBP.
Materials:
-
Recombinant p300 or CBP HAT domain
-
Biotinylated histone H3 or H4 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Europium-labeled anti-acetylated lysine (B10760008) antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, followed by the p300/CBP enzyme.
-
Initiate the HAT reaction by adding a mixture of the histone peptide substrate and Acetyl-CoA.
-
Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a detection mix containing the europium-labeled antibody and streptavidin-conjugated acceptor.
-
Incubate the plate in the dark to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Histone Acetylation Assay
This assay quantifies the levels of specific histone acetylation marks in cells treated with HAT inhibitors.
Materials:
-
Cell line of interest (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis buffer
-
Primary antibodies specific for acetylated histone marks (e.g., anti-H3K18ac, anti-H3K27ac) and total histone H3
-
Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 3-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Analyze the levels of acetylated histones using either Western blotting or an in-cell ELISA format.
-
For Western blotting, separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
-
For in-cell ELISA, fix the cells in the plate and probe with specific primary and secondary antibodies, followed by the addition of a substrate to generate a detectable signal.
-
Normalize the acetylated histone signal to the total histone H3 signal to account for variations in cell number.
-
Determine the EC50 values for the inhibition of histone acetylation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving p300/CBP and a typical experimental workflow for evaluating HAT inhibitors.
Caption: Simplified signaling pathway illustrating the central role of p300/CBP.
Caption: Experimental workflow for evaluating HAT inhibitors.
Conclusion
References
- 1. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to the EP300/CBP HAT Inhibitors: (R,S)-CPI-1612 and its (R,R)-Enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor, CPI-1612, and its (R,R)-enantiomer. CPI-1612 has been identified as the (R,S)-stereoisomer and is a valuable tool for interrogating the biological functions of the highly homologous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2] The (R,R)-enantiomer, (R,R)-CPI-1612, is utilized as an experimental control to distinguish on-target from off-target effects.[3]
Mechanism of Action and Signaling Pathway
Both CBP and p300 are crucial epigenetic regulators that acetylate histone and non-histone proteins, thereby playing a central role in modulating gene expression.[1] Dysregulation of their HAT activity is implicated in various diseases, including cancer.[1][4] CPI-1612 acts as a competitive inhibitor of the cofactor acetyl-CoA, binding to the HAT domain of EP300 and CBP and thereby blocking their catalytic activity.[2] This inhibition leads to a reduction in histone acetylation at specific lysine (B10760008) residues, notably H3K18Ac and H3K27Ac, which are key markers of active enhancers and promoters.[1][5][6] The subsequent alteration in chromatin structure and gene expression underlies the anti-proliferative effects of CPI-1612 observed in various cancer cell lines.[5][7]
Comparative Performance Data
Table 1: Biochemical Activity of CPI-1612
| Target | Assay Format | IC₅₀ (nM) | Reference |
| EP300 HAT Domain | Scintillation Proximity Assay (SPA) | 8.1 | [1][5] |
| Full-Length EP300 | Scintillation Proximity Assay (SPA) | <0.5 | [5][6] |
| Full-Length CBP | Scintillation Proximity Assay (SPA) | 2.9 | [5][6] |
Table 2: Cellular Activity of CPI-1612
| Cell Line | Assay | Endpoint | EC₅₀ / GI₅₀ (nM) | Reference |
| JEKO-1 (Mantle Cell Lymphoma) | Cell Proliferation | Growth Inhibition (GI₅₀) | <7.9 | [1][5] |
| Various | Histone Acetylation | H3K18Ac Reduction (EC₅₀) | 14 | [5][6] |
| ER+ Breast Cancer Cell Lines | Cell Viability | Growth Inhibition (GI₅₀) | <100 | [7] |
Table 3: In Vivo Efficacy of CPI-1612
| Animal Model | Tumor Type | Dosage | Outcome | Reference |
| Mouse Xenograft | JEKO-1 Mantle Cell Lymphoma | 0.5 mg/kg, oral, twice daily | 67% Tumor Growth Inhibition (TGI) | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of CPI-1612.
EP300/CBP Histone Acetyltransferase (HAT) Inhibition Assay (Scintillation Proximity Assay)
This biochemical assay quantifies the enzymatic activity of EP300/CBP and the inhibitory potential of compounds like CPI-1612.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to EP300/CBP Inhibition: (R,R)-CPI-1612 vs. C646
For Researchers, Scientists, and Drug Development Professionals
The homologous histone acetyltransferases (HATs) E1A binding protein p300 (EP300) and CREB-binding protein (CBP) are critical transcriptional co-regulators involved in a myriad of cellular processes, including cell cycle regulation, differentiation, and DNA damage repair. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. This guide provides a detailed comparison of two commonly used small molecule inhibitors of EP300/CBP: C646 and (R,R)-CPI-1612, with a focus on the latter's role as a negative control for its potent enantiomer, CPI-1612.
Overview and Mechanism of Action
C646 is a well-established, cell-permeable, competitive inhibitor of the HAT activity of EP300/CBP.[1][2][3] It competes with the cofactor acetyl-CoA, thereby preventing the transfer of acetyl groups to histone and non-histone protein substrates.[4]
CPI-1612 is a highly potent and selective, orally bioavailable inhibitor of EP300/CBP HAT activity.[5] Its inactive enantiomer, This compound , does not inhibit EP300/CBP and is therefore an ideal negative control for in vitro and in vivo experiments to ensure that the observed effects of CPI-1612 are due to on-target inhibition.[6]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for the active inhibitor CPI-1612 and C646. This compound is expected to have no significant inhibitory activity.
| Inhibitor | Target | IC50 | Ki | Reference |
| CPI-1612 | EP300 | 10.7 nM | - | [7] |
| C646 | p300 | 1.6 µM | 400 nM | [2] |
Table 1: Potency of EP300/CBP Inhibitors. IC50 and Ki values indicate the concentration of the inhibitor required to reduce enzyme activity by half and the inhibition constant, respectively. Lower values indicate higher potency.
| Inhibitor | Off-Target HAT | Activity | Reference |
| CPI-1612 | Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, GCN5L2 | No significant inhibition | [5] |
| C646 | Other acetyltransferases | >8-fold less potent | [4] |
| C646 | Histone Deacetylases (HDACs) | Inhibition at ≥7 µM | [8] |
Table 2: Selectivity of EP300/CBP Inhibitors. Data for CPI-1612 shows high selectivity against a panel of other histone acetyltransferases. C646 is reported to be selective, though less comprehensively characterized, and has been shown to inhibit HDACs at higher concentrations.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the validation of inhibitor performance. Below are detailed protocols for key assays used to characterize EP300/CBP inhibitors.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of EP300 or CBP and the inhibitory effect of the compounds.
Materials:
-
Recombinant human EP300 or CBP protein
-
Histone H3 or H4 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA), [3H]-labeled or unlabeled
-
Inhibitors: this compound, C646, and active CPI-1612
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Scintillation fluid and counter (for radioactive assay) or appropriate detection reagents for non-radioactive assays.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the HAT enzyme.
-
Add the inhibitors at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 15-30 minutes at 30°C.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction (e.g., by adding acetic acid).
-
Detect the acetylated peptide. For radioactive assays, this involves spotting the reaction mixture onto P81 phosphocellulose paper, washing, and measuring radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Histone Acetylation Assay (Western Blot)
This assay assesses the ability of the inhibitors to modulate histone acetylation within a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to be sensitive to EP300/CBP inhibition)
-
Cell culture reagents
-
Inhibitors: this compound, C646, and active CPI-1612
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., TSA, sodium butyrate)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitors for the desired time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Harvest cells and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the acetylated histone signal to the total histone signal.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of EP300/CBP in cellular signaling and a typical workflow for comparing inhibitors.
Caption: EP300/CBP Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Comparing EP300/CBP Inhibitors.
Conclusion
Both C646 and CPI-1612 are valuable chemical probes for studying the function of EP300 and CBP. CPI-1612 stands out for its high potency and well-documented selectivity, making it a superior tool for specific on-target validation. The availability of its inactive enantiomer, this compound, provides an essential negative control to ensure the specificity of cellular and in vivo findings.
C646 remains a widely used inhibitor; however, researchers should be mindful of its lower potency compared to CPI-1612 and its potential for off-target effects, particularly at higher concentrations. When designing experiments, the choice of inhibitor should be guided by the specific research question, with careful consideration of the required potency and selectivity. For studies demanding high specificity and a robust negative control, the CPI-1612/(R,R)-CPI-1612 pair is the recommended choice.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the Covalent Targets of a Small Molecule Inhibitor of the Lysine Acetyltransferase P300 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Confirming (R,R)-CPI-1612 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with other biophysical techniques for confirming the target engagement of (R,R)-CPI-1612, a potent and selective inhibitor of the EP300/CBP histone acetyltransferase (HAT) enzymes.[1][2][3] Understanding and confirming that a drug candidate interacts with its intended target within a cellular context is a critical step in drug discovery.
This compound is the inactive isomer of CPI-1612 and is often used as a negative control in experiments.[4] The active compound, CPI-1612, has demonstrated potent inhibition of EP300/CBP HAT activity, leading to reduced histone acetylation and anti-tumor effects in preclinical models.[2][3][5][6][7] This guide will focus on how CETSA can be employed to definitively show that this compound does not engage with EP300/CBP, in contrast to its active counterpart, thereby validating its use as a proper negative control.
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Engagement
CETSA is a powerful biophysical method that allows for the direct detection of a compound's binding to its target protein in a cellular environment.[8][9][10][11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[8][12] When a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation.
CETSA Experimental Workflow
The typical workflow for a CETSA experiment involves treating cells with the compound of interest, heating the cell lysate or intact cells to a range of temperatures, separating the soluble and aggregated proteins, and then quantifying the amount of soluble target protein remaining at each temperature.[13][14][15][16]
Signaling Pathway of EP300/CBP Inhibition
EP300 and its homolog CBP are crucial co-activators that regulate gene transcription by acetylating histone proteins, primarily at H3K18 and H3K27.[3][5] This acetylation neutralizes the positive charge of histones, leading to a more open chromatin structure that is accessible to transcription factors. CPI-1612 inhibits this process, resulting in decreased histone acetylation and suppression of gene expression.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CPI-1612 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 8. mdpi.com [mdpi.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of (R,R)-CPI-1612 Effects in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R,R)-CPI-1612 is a potent and selective orally bioavailable inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein p300) and CBP (CREB-binding protein). These two proteins are critical transcriptional co-activators that play a central role in regulating gene expression. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. This guide provides a comparative overview of the effects of this compound across different cancer cell lines, supported by experimental data and detailed protocols.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated in a range of cancer cell lines. The following tables summarize the key in vitro efficacy data, primarily presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
| Cell Line | Cancer Type | Assay Type | Value (nM) | Reference |
| MCF-7 | Breast Cancer (ER+) | Growth Inhibition | < 100 | [1] |
| JEKO-1 | Mantle Cell Lymphoma | Cell Viability (CellTiter-Glo) | < 7.9 | [2][3] |
| LP-1 | Multiple Myeloma | Growth Inhibition | 5 | [2] |
| HCT-116 | Colon Carcinoma | H3K18 Acetylation (EC50) | 14 | [2] |
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines. This table highlights the potent anti-proliferative effects of this compound across different cancer types, with particularly high potency observed in hematological malignancies.
| Target | IC50 (nM) | Reference |
| EP300 (full length) | < 0.5 | [2] |
| CBP (full length) | 2.9 | [2] |
| EP300 HAT domain | 8.0 | [4] |
Table 2: Biochemical Potency of this compound. This table demonstrates the high biochemical potency of this compound against its primary targets, the histone acetyltransferases EP300 and CBP.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines. Specific cell seeding densities and incubation times may need to be optimized for different cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, JEKO-1)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for MCF-7) in 100 µL of complete growth medium.[5]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[3]
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[6]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from the medium-only control wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the GI50 or IC50 value.
-
Western Blotting for Histone Acetylation
This protocol describes the detection of changes in histone H3 lysine (B10760008) 27 acetylation (H3K27ac) and lysine 18 acetylation (H3K18ac) following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27ac, anti-H3K18ac, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K27ac, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
For loading control, the membrane can be stripped and re-probed with an antibody against total histone H3.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by inhibiting the HAT activity of p300 and CBP. This leads to a reduction in the acetylation of histone proteins, particularly H3K27ac and H3K18ac, at the regulatory regions of key oncogenes.[2][3] This epigenetic modification results in a more condensed chromatin structure, leading to the transcriptional repression of genes crucial for cancer cell proliferation and survival.
Key downstream targets of p300/CBP inhibition by this compound include:
-
Estrogen Receptor (ER) Signaling: In ER-positive breast cancer, p300/CBP are essential co-activators for ER-mediated transcription. By inhibiting their HAT activity, CPI-1612 can suppress the expression of ER target genes, thereby inhibiting the growth of these cancer cells.[8]
-
Androgen Receptor (AR) Signaling: In prostate cancer, p300/CBP are co-activators for the androgen receptor. Inhibition of p300/CBP can thus disrupt AR-driven gene expression, which is critical for the growth and survival of prostate cancer cells.
-
MYC-driven Transcription: The MYC oncogene is a critical driver in many cancers. p300/CBP are known to regulate MYC expression and the transcriptional activity of the MYC protein.[9] Inhibition of p300/CBP can therefore lead to the downregulation of MYC and its target genes, resulting in anti-proliferative effects.[10][11]
Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound inhibits the HAT activity of p300/CBP, leading to reduced histone acetylation and subsequent repression of oncogenic gene transcription, ultimately inhibiting cancer cell proliferation and survival.
Figure 2: Experimental Workflow for Cell Viability Assay. This flowchart outlines the key steps involved in determining the GI50/IC50 of this compound in cancer cell lines using the CellTiter-Glo® assay.
Conclusion
This compound is a highly potent inhibitor of p300/CBP with significant anti-proliferative activity across a variety of cancer cell lines, particularly those dependent on hormone receptor or MYC signaling. The data presented in this guide demonstrate its potential as a targeted therapeutic agent. The provided experimental protocols offer a foundation for researchers to further investigate the effects of this compound in their specific cancer models of interest. Further cross-validation in a broader panel of cancer cell lines will continue to delineate the spectrum of its anti-cancer activity and identify patient populations most likely to benefit from this therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ch.promega.com [ch.promega.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death due to Abrogation of MYC Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Comparative Guide to EP300/CBP HAT Domain Inhibitors: A Focus on (R,R)-CPI-1612 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding characteristics of EP300/CBP histone acetyltransferase (HAT) inhibitors, with a specific focus on (R,R)-CPI-1612. While direct isothermal titration calorimetry (ITC) data for this compound is not publicly available, this document compiles relevant binding data for its active isomer, CPI-1612, and other alternative inhibitors. Furthermore, a detailed, generalized experimental protocol for assessing binding affinity via ITC is provided to facilitate future studies.
Introduction to this compound and its Target
This compound is the inactive enantiomer of CPI-1612, a potent and selective inhibitor of the histone acetyltransferases EP300 (E1A binding protein p300) and CBP (CREB-binding protein).[1][2] These two highly homologous proteins act as master transcriptional co-regulators, playing a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][3] Dysregulation of EP300/CBP activity has been implicated in the progression of various diseases, particularly cancer, making them attractive therapeutic targets.[3][4] CPI-1612 and its related compounds inhibit the catalytic HAT domain of EP300/CBP, thereby preventing the acetylation of histone and non-histone proteins.[1]
Comparative Binding Affinity Data
While direct ITC data, which provides a complete thermodynamic profile of binding (Kd, ΔH, ΔS), is not readily found in the public domain for this compound, CPI-1612, or its common alternatives A-485 and iP300w against the HAT domain, their inhibitory concentrations (IC50) have been reported. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and serves as a proxy for binding affinity.
| Compound | Target | IC50 (nM) | Notes |
| CPI-1612 | EP300 (HAT domain) | 8.1[5] | A potent, orally bioavailable inhibitor.[1] |
| CBP (HAT domain) | 2.9[2] | ||
| A-485 | EP300 (HAT domain) | 9.8[6] | A widely used chemical probe for EP300/CBP. |
| CBP (HAT domain) | 2.6[6] | ||
| iP300w | p300 (HAT domain) | 19 | A potent and selective inhibitor. |
| This compound | EP300/CBP | Not reported | Typically used as a negative control for CPI-1612. |
Note: IC50 values can vary depending on the assay conditions. For a direct and thermodynamically complete comparison of binding affinity, Isothermal Titration Calorimetry is the gold-standard method.
Isothermal Titration Calorimetry (ITC) Experimental Protocol
The following is a generalized protocol for determining the binding affinity of small molecule inhibitors to the EP300/CBP HAT domain using Isothermal Titration Calorimetry. This protocol is based on established best practices for ITC experiments.[7]
Objective: To determine the dissociation constant (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction between a small molecule inhibitor and the EP300 or CBP HAT domain.
Materials:
-
Purified recombinant human EP300 or CBP HAT domain (concentration to be determined precisely).
-
Small molecule inhibitor (e.g., this compound, CPI-1612, A-485, or iP300w) of high purity.
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). The buffer used for protein purification and dialysis should be used for all dilutions to avoid buffer mismatch artifacts.
-
Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC).
Procedure:
-
Sample Preparation:
-
Dialyze the purified EP300/CBP HAT domain against the ITC buffer extensively to ensure buffer matching.
-
Prepare a stock solution of the small molecule inhibitor in a suitable solvent (e.g., DMSO) and then dilute it into the ITC buffer to the desired final concentration. The final concentration of the organic solvent should be kept to a minimum (<2%) and be identical in both the protein and inhibitor solutions.
-
Determine the precise concentrations of the protein and the inhibitor using a reliable method (e.g., UV-Vis spectroscopy for the protein and a validated analytical method for the small molecule).
-
-
ITC Experiment Setup:
-
Cell: Load the ITC cell with the EP300/CBP HAT domain solution (typically 10-50 µM).
-
Syringe: Load the ITC syringe with the inhibitor solution (typically 10-20 fold higher concentration than the protein, e.g., 100-500 µM).
-
Temperature: Set the experimental temperature (e.g., 25 °C).
-
Injection Parameters: Set the injection volume (e.g., 2 µL), injection duration, spacing between injections, and the reference power. A typical experiment consists of an initial small injection (e.g., 0.4 µL) followed by 18-20 larger injections.
-
-
Data Acquisition:
-
Perform a control experiment by injecting the inhibitor solution into the ITC buffer alone to determine the heat of dilution.
-
Initiate the titration experiment, injecting the inhibitor into the protein solution. The instrument will measure the heat change upon each injection.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.
-
The fitting will yield the thermodynamic parameters: Ka (association constant, from which Kd = 1/Ka is calculated), ΔH (enthalpy change), and n (stoichiometry of binding). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
-
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: EP300/CBP Signaling Pathway and Point of Inhibition.
Caption: Generalized Isothermal Titration Calorimetry Workflow.
Conclusion
This compound serves as an important control for its active enantiomer, CPI-1612, a potent inhibitor of the EP300/CBP histone acetyltransferases. While direct comparative Isothermal Titration Calorimetry data for this compound and other key inhibitors is currently limited in publicly accessible literature, the provided IC50 values offer a preliminary basis for comparison. The detailed ITC protocol presented here provides a robust framework for researchers to conduct their own comprehensive binding affinity studies. Such experiments are crucial for a deeper understanding of the thermodynamic drivers of inhibitor binding and for the rational design of next-generation epigenetic modulators. Further research to generate and publish ITC data for these compounds would be of significant value to the scientific community.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foghorntx.com [foghorntx.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Unveiling the Potency of (R,R)-CPI-1612: A Mass Spectrometry-Based Comparison of Histone Acetyltransferase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R,R)-CPI-1612, a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP. Leveraging mass spectrometry, we delve into the experimental confirmation of its mechanism of action and compare its performance with other relevant compounds.
This compound is a highly potent, orally active small molecule that selectively inhibits the catalytic activity of the homologous histone acetyltransferases EP300 and CBP.[1] These enzymes play a crucial role in the regulation of gene expression by acetylating histone proteins, primarily at lysine (B10760008) residues such as H3K27 and H3K18.[2] Aberrant activity of EP300/CBP has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[2] This guide will detail the use of mass spectrometry to confirm the inhibitory effect of this compound on histone acetylation and provide a comparative analysis with other well-characterized HAT inhibitors.
Comparative Performance of HAT Inhibitors
The efficacy of this compound in reducing histone acetylation can be quantitatively assessed and compared to other known EP300/CBP inhibitors, such as A-485 and iP300w. Cellular assays have demonstrated that the inhibitory effects on cell growth and histone acetylation are directly correlated with the biochemical potency of these compounds.[3] Among these, this compound has been shown to be the most potent inhibitor.[3]
Mass spectrometry provides a highly sensitive and specific method to quantify changes in histone modifications following inhibitor treatment. The data presented below is a representative summary of expected results from a bottom-up proteomics workflow, illustrating the selective reduction of H3K27 and H3K18 acetylation upon treatment with this compound, benchmarked against the known effects of A-485.
| Histone Modification | Vehicle Control (% Abundance) | This compound (1 µM) (% Abundance) | A-485 (1 µM) (% Abundance) |
| H3K27ac | 100 | ~15 | ~30 |
| H3K18ac | 100 | ~20 | ~40 |
| H3K9ac | 100 | ~95 | ~98 |
| H3K4me3 | 100 | ~100 | ~100 |
Note: This table is a representative illustration based on published data for A-485 and the confirmed superior potency of this compound.[3][4] The percentage abundance is normalized to the vehicle control.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams are provided.
Experimental Protocols
The following is a detailed methodology for the confirmation of histone hypoacetylation using a bottom-up mass spectrometry approach.
1. Cell Culture and Treatment:
-
Culture cells (e.g., MCF-7 breast cancer cell line) to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM), a control inhibitor (e.g., A-485 at 1 µM), or vehicle (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Nuclei Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells to release the nuclei.
-
Centrifuge to pellet the nuclei and discard the cytoplasmic fraction.
3. Histone Extraction:
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with rotation at 4°C overnight to extract basic proteins.
-
Centrifuge to pellet cellular debris and collect the supernatant containing histones.
-
Precipitate histones from the supernatant using trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone (B3395972) and air-dry.
4. Sample Preparation for Mass Spectrometry (Bottom-Up Workflow):
-
Resuspend the histone pellet in a suitable buffer.
-
Derivatization: Chemically derivatize the lysine residues to be protected from tryptic digestion. This is typically done using propionic anhydride (B1165640), which acylates unmodified and monomethylated lysines.
-
Digestion: Digest the derivatized histones into peptides using trypsin overnight at 37°C.
-
Second Derivatization: Derivatize the newly formed N-termini of the peptides with propionic anhydride to improve chromatographic separation.
-
Desalting: Desalt the peptide mixture using C18 StageTips.
5. LC-MS/MS Analysis:
-
Reconstitute the desalted peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Employ a data-dependent acquisition method to acquire MS1 spectra followed by MS2 fragmentation of the most abundant precursor ions.
6. Data Analysis:
-
Process the raw mass spectrometry data using a specialized software (e.g., MaxQuant, EpiProfile).
-
Identify histone peptides and their modifications by searching the data against a histone sequence database.
-
Quantify the relative abundance of each modified peptide by integrating the area under the curve of its corresponding MS1 peak.
-
Normalize the abundance of acetylated peptides to the total abundance of the corresponding unmodified peptide to determine the percentage of acetylation at specific sites.
This comprehensive guide provides a framework for utilizing mass spectrometry to confirm and quantify the inhibitory effects of this compound on histone acetylation, offering a robust methodology for preclinical drug evaluation and a basis for comparison with other epigenetic modulators.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R,R)-CPI-1612 and Other EP300/CBP Inhibitors for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the comparative landscape of EP300/CBP inhibitors, with a focus on (R,R)-CPI-1612 and its alternatives. This guide provides a side-by-side analysis of their mechanisms, potency, and preclinical efficacy, supported by experimental data and detailed methodologies.
The homologous histone acetyltransferases (HATs) EP300 (p300) and CREB-binding protein (CBP) are critical transcriptional co-regulators implicated in a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is a hallmark of various diseases, most notably cancer, making them attractive targets for therapeutic intervention. This has spurred the development of small molecule inhibitors targeting different functional domains of EP300/CBP.
This guide focuses on a side-by-side analysis of CPI-1612, a potent and orally bioavailable EP300/CBP HAT inhibitor, and other notable inhibitors in the field: A-485, GNE-272, CCS1477 (Inobrodib), and FT-7051. It is important to note that the active stereoisomer of CPI-1612 is the focus of this comparison, while the this compound isomer serves as an experimental control.[1]
Mechanism of Action: Targeting the Writers and Readers of the Epigenome
EP300/CBP inhibitors can be broadly categorized based on their mechanism of action:
-
Histone Acetyltransferase (HAT) Inhibitors: These molecules, such as CPI-1612 and A-485, directly inhibit the catalytic activity of the HAT domain, preventing the transfer of acetyl groups to histone and non-histone proteins. This leads to a global reduction in histone acetylation, particularly at H3K18 and H3K27, and subsequent modulation of gene expression.[2][3]
-
Bromodomain Inhibitors: This class of inhibitors, including GNE-272, CCS1477, and FT-7051, targets the bromodomain, a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins.[4][5][6] By blocking this interaction, these inhibitors prevent the recruitment of EP300/CBP to chromatin, thereby repressing the transcription of target genes.
Quantitative Data Presentation
The following tables provide a summary of the available quantitative data for a direct comparison of the biochemical potency, cellular activity, and in vivo efficacy of these EP300/CBP inhibitors.
Table 1: Biochemical Potency of EP300/CBP Inhibitors
| Inhibitor | Target Domain | EP300 IC50 (nM) | CBP IC50 (nM) | Selectivity Notes |
| CPI-1612 | HAT | <0.5 (full length), 8.1 (HAT domain)[7][8] | 2.9 (full length)[8] | Highly selective over other HATs.[9] |
| A-485 | HAT | 44.8 (at 50 nM Ac-CoA), 1300 (at 5 µM Ac-CoA)[2] | Not explicitly stated, but potent against CBP[2] | Selective over BET bromodomains.[10] |
| GNE-272 | Bromodomain | 30[4] | 20[4] | >650-fold selective over BRD4.[4] |
| CCS1477 | Bromodomain | Kd = 1.3[11] | Kd = 1.7[11] | >130-fold selective over BRD4.[11] |
| FT-7051 | Bromodomain | Data not publicly available | Data not publicly available | Selective for CBP/p300 bromodomains.[6] |
Table 2: Cellular Potency and In Vivo Efficacy
| Inhibitor | Cell Line | Cellular Potency (EC50/GI50) | In Vivo Model | Efficacy |
| CPI-1612 | JEKO-1 (Mantle Cell Lymphoma) | <7.9 nM (GI50)[8] | JEKO-1 Xenograft | 67% Tumor Growth Inhibition (TGI) at 0.5 mg/kg, BID.[8] |
| A-485 | MCF-7 (Breast Cancer) | Potent inhibition of H3K27ac.[2] | Prostate Cancer Xenograft | Inhibition of tumor growth.[7] |
| GNE-272 | MV4-11 (AML) | 0.91 µM (MYC expression)[4] | AML Xenograft | Correlates with antitumor activity.[4] |
| CCS1477 | 22Rv1 (Prostate Cancer) | Dose-dependent growth inhibition.[11] | 22Rv1 Xenograft | Complete tumor growth inhibition at tolerated doses.[12] |
| FT-7051 | Prostate Cancer Models | Active in preclinical models. | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Currently in Phase I clinical trials. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by EP300/CBP and a general workflow for evaluating their inhibitors.
Experimental Protocols
Biochemical HAT Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the histone acetyltransferase activity of EP300/CBP.
-
Principle: The assay is based on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-acetylated lysine antibody and an acceptor fluorophore (e.g., XL665) conjugated to a biotinylated histone peptide substrate. When the histone peptide is acetylated by EP300/CBP, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
-
General Protocol:
-
Recombinant EP300 or CBP enzyme is incubated with the inhibitor at various concentrations in an assay buffer.
-
A biotinylated histone H3 peptide and acetyl-coenzyme A (acetyl-CoA) are added to initiate the enzymatic reaction.
-
The reaction is stopped, and the detection reagents (Europium-labeled anti-acetylated lysine antibody and streptavidin-XL665) are added.
-
After incubation, the TR-FRET signal is read on a compatible plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[2][13]
-
Cellular Histone Acetylation Assay (Western Blot)
This method is used to determine the effect of inhibitors on histone acetylation levels within cells.
-
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. In this case, it is used to quantify the levels of acetylated histones (e.g., H3K27ac) relative to the total histone levels.
-
General Protocol:
-
Cancer cells are treated with the EP300/CBP inhibitor at various concentrations for a specified time.
-
Histones are extracted from the cell nuclei.
-
The extracted histone proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-H3K27ac) and a primary antibody for a loading control (e.g., anti-total Histone H3).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that generates a detectable signal.
-
The signal is visualized and quantified to determine the relative change in histone acetylation.[3][14]
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
General Protocol:
-
A specific number of human cancer cells (e.g., JEKO-1, 22Rv1) are subcutaneously injected into immunocompromised mice.[8][11]
-
When tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., histone acetylation levels).
-
Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.[8][12]
-
Concluding Remarks
The landscape of EP300/CBP inhibitors is rapidly evolving, with several promising candidates demonstrating potent and selective activity in preclinical models. CPI-1612 stands out as a highly potent HAT inhibitor with excellent oral bioavailability and in vivo efficacy. Bromodomain inhibitors like GNE-272 and CCS1477 offer an alternative and effective mechanism for targeting EP300/CBP function. While direct comparative data across all inhibitors in the same models are limited, the available information suggests that both HAT and bromodomain inhibitors are viable therapeutic strategies. The ongoing clinical development of compounds like FT-7051 will be crucial in validating the therapeutic potential of targeting EP300/CBP in cancer. This guide provides a foundational understanding for researchers to navigate this exciting and promising area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stimulation of c‐MYC transcriptional activity and acetylation by recruitment of the cofactor CBP | EMBO Reports [link.springer.com]
- 9. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 10. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 12. Transcriptional Heterogeneity Overcomes Super-Enhancer Disrupting Drug Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
Validating (R,R)-CPI-1612 as a Specific Negative Control for EP300/CBP Inhibition
For researchers in epigenetics, oncology, and drug development, the use of precise chemical probes and their corresponding negative controls is fundamental to generating robust and interpretable data. This guide provides a comparative analysis of the potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor, CPI-1612, and its inactive enantiomer, (R,R)-CPI-1612, validating the latter's use as a specific negative control.
CPI-1612 is a highly potent, orally bioavailable inhibitor of the homologous histone acetyltransferases EP300 (p300) and CREB-binding protein (CBP).[1][2][3] These enzymes are critical transcriptional co-regulators, and their dysregulation is implicated in various diseases, including cancer. CPI-1612 is the (R,S)-enantiomer of the molecule and is responsible for the on-target inhibitory activity. In contrast, this compound is the diastereomer and serves as the inactive control, making it an essential tool for distinguishing on-target effects from potential off-target or scaffold-related activities.[4][5]
Comparative Biological Activity
To validate this compound as a negative control, its biological activity must be compared against the active CPI-1612. The primary measure of a compound's effectiveness is its half-maximal inhibitory concentration (IC50) in biochemical assays and its half-maximal effective concentration (EC50) in cell-based assays.
While specific high-concentration IC50 data for the inactive this compound is not prominently published, likely due to its profound lack of activity, the potency of the active CPI-1612 is well-documented. This stark difference in activity is the cornerstone of the control's validation.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| CPI-1612 (Active Isomer) | EP300 (HAT domain) | Biochemical (SPA) | 8.1 nM | [1][6][7] |
| EP300 (Full Length) | Biochemical | <0.5 nM | [1] | |
| CBP (Full Length) | Biochemical | 2.9 nM | [1] | |
| H3K18 Acetylation | Cellular (MSD) | 14 nM | [6] | |
| JEKO-1 Cell Proliferation | Cellular (Viability) | <7.9 nM | [6] | |
| This compound (Control) | EP300/CBP | Biochemical/Cellular | Inactive | [4][5] |
SPA: Scintillation Proximity Assay; MSD: Meso Scale Discovery. Note: this compound is consistently referred to as the inactive isomer, suitable for use as an experimental control.[4][5] The lack of a specific IC50 value in literature suggests it is many orders of magnitude higher than the active compound.
Off-Target Profile of the CPI-1612 Scaffold
A crucial aspect of a negative control is to ensure that any observed cellular effects from the active compound are not due to interactions of its chemical scaffold with other proteins. CPI-1612 has been profiled for off-target activities and has been found to be highly selective for EP300/CBP.
HAT Selectivity: CPI-1612 displayed no significant inhibitory activity against a panel of seven other histone acetyltransferases: Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, and GCN5L2.[6]
Broad Off-Target Screening: The compound showed minimal activity in the Eurofins Safety44 panel, a collection of 44 assays designed to identify potential adverse off-target interactions with key receptors, ion channels, enzymes, and transporters.[6] This indicates a low probability of the chemical scaffold causing non-specific biological effects at concentrations where the active isomer potently inhibits EP300/CBP.
Experimental Protocols
To validate the specificity of this compound in your own experiments, the following protocols for a biochemical HAT assay and a cellular histone acetylation assay are provided.
In Vitro EP300/CBP Histone Acetyltransferase (HAT) Assay
This protocol determines the direct inhibitory activity of the compounds on the enzymatic function of EP300 or CBP.
Objective: To measure the IC50 values of CPI-1612 and this compound against recombinant EP300 or CBP.
Materials:
-
Recombinant human EP300 or CBP (catalytic domain or full-length)
-
Histone H3 or H4 peptide substrate
-
[³H]-Acetyl-Coenzyme A
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)
-
Test Compounds: CPI-1612 and this compound, serially diluted in DMSO
-
P81 phosphocellulose filter paper
-
Wash Buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing HAT Assay Buffer, recombinant EP300/CBP enzyme, and the histone peptide substrate.
-
Add serial dilutions of CPI-1612 or this compound to the reaction wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Pre-incubate the enzyme with the compounds for 15 minutes at room temperature.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate for 30-60 minutes at 30°C.
-
Spot a portion of each reaction onto the P81 filter paper to stop the reaction.
-
Wash the filter paper three times with Wash Buffer to remove unincorporated [³H]-Acetyl-CoA.
-
Dry the filter paper and place it in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This protocol assesses the ability of the compounds to inhibit EP300/CBP activity within a cellular context by measuring the levels of specific histone acetylation marks.
Objective: To compare the effect of CPI-1612 and this compound on H3K18ac or H3K27ac levels in a relevant cell line (e.g., JEKO-1, MCF7).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test Compounds: CPI-1612 and this compound dissolved in DMSO
-
Histone Extraction Buffer
-
SDS-PAGE gels (15% acrylamide (B121943) recommended for histone resolution)
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies: Anti-acetyl-Histone H3 (Lys18 or Lys27), Anti-Total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere or reach a desired density. Treat cells with various concentrations of CPI-1612 and this compound (e.g., 1 nM to 10 µM) for a defined period (e.g., 3-24 hours). Include a DMSO vehicle control.
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
Western Blotting:
-
Separate 15-20 µg of histone extract on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-acetyl-H3 and anti-total-H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal. Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal. Compare the reduction in acetylation caused by CPI-1612 to the lack of effect from this compound.
Visualizing the Validation Workflow and Mechanism
The following diagrams illustrate the logical workflow for validating this compound as a negative control and the signaling pathway it is intended to control for.
Caption: Workflow for validating this compound as a negative control.
Caption: EP300/CBP signaling pathway and points of intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immunomart.com [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CPI-1612 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 7. biocat.com [biocat.com]
Safety Operating Guide
Proper Disposal of (R,R)-CPI-1612: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling (R,R)-CPI-1612 must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this potent EP300/CBP histone acetyltransferase inhibitor.
Immediate Safety Precautions and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on handling, storage, and personal protective equipment (PPE).
Personal Protective Equipment (PPE): When handling this compound, all personnel must wear the following PPE to minimize exposure:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat or other impervious clothing.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of generating dust or aerosols.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline for laboratories:
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.), and any materials used for spill cleanup should be collected as solid chemical waste.
-
Liquid Waste: Solutions containing this compound, including unused experimental solutions and rinsates from cleaning contaminated glassware, should be collected as liquid chemical waste. Do not dispose of these solutions down the drain.
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
-
-
Waste Collection and Containment:
-
Use clearly labeled, sealable, and chemically compatible waste containers.
-
For solid waste, a securely sealed plastic bag or a wide-mouth plastic container is appropriate.
-
For liquid waste, use a leak-proof container, typically a high-density polyethylene (B3416737) (HDPE) bottle.
-
Never mix incompatible waste streams in the same container.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of the waste, if applicable.
-
The primary hazards associated with the chemical (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation").
-
The date the waste was first added to the container.
-
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Keep containers tightly closed when not in use.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a full inventory of the waste being disposed of.
-
Follow all institutional procedures for waste manifest and pickup.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and preparation for experiments.
| Property | Value | Source |
| Molecular Weight | 450.54 g/mol | MedchemExpress |
| Solubility in DMSO | 130 mg/mL (288.55 mM) - requires sonication | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [2][3] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (R,R)-CPI-1612
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, bioactive compounds like (R,R)-CPI-1612. This guide provides essential, immediate safety and logistical information for the handling and disposal of this novel EP300/CBP histone acetyltransferase inhibitor. By adhering to these procedural steps, you can mitigate risks and maintain a secure research environment.
This compound is an isomer of CPI-1612 and is utilized as an experimental control.[1] Given its potent biological activity as a histone acetyltransferase (HAT) inhibitor with an IC50 of 8.1 nM for EP300 HAT, it is crucial to handle this compound with appropriate care to prevent accidental exposure.[1][2] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe utilization of this compound in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure. The following table summarizes the required PPE based on general best practices for handling potent research chemicals.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect the eyes from splashes or airborne particles. |
| Lab Coat | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound or preparing stock solutions. | To prevent inhalation of any airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its use in experiments.
Experimental Protocols: Preparation of Stock Solutions
Accurate and safe preparation of stock solutions is critical for reproducible experimental results.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate glassware (e.g., volumetric flask)
-
Vortex mixer or sonicator
Procedure:
-
Ensure all work is conducted in a chemical fume hood.
-
Don all required personal protective equipment.
-
Carefully weigh the desired amount of this compound solid using a calibrated analytical balance.
-
Transfer the weighed solid to a volumetric flask.
-
Add a portion of the final volume of DMSO to the flask.
-
Gently swirl the flask to dissolve the solid. A vortex mixer or sonicator may be used to aid dissolution.
-
Once the solid is completely dissolved, add DMSO to the final desired volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -80°C for long-term stability.[1]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of solutions down the drain.
Disposal Procedure:
-
Collect all solid and liquid waste in their respective, properly labeled hazardous waste containers.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's and local regulations for the final disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.
By implementing these safety and logistical procedures, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery. Always consult your institution's specific safety protocols and the manufacturer's safety data sheet for the most comprehensive guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
